1-(5-Bromothiazol-2-yl)ethanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H6BrNOS |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c1-3(8)5-7-2-4(6)9-5/h2-3,8H,1H3 |
InChI Key |
BJNWDFBORWABQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(S1)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
1-(5-Bromothiazol-2-yl)ethanol chemical structure and properties
Executive Summary
1-(5-Bromothiazol-2-yl)ethanol is a high-value bifunctional heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD). Its structure features a thiazole core substituted at the C2 position with a secondary alcohol and at the C5 position with a bromine atom. This dual functionality allows for orthogonal derivatization: the alcohol serves as a handle for chiral resolution, oxidation, or etherification, while the C5-bromide is a prime electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide provides a comprehensive technical analysis of the molecule's properties, synthesis, and reactivity, designed to support researchers in optimizing its use as a pharmaceutical intermediate.
Chemical Identity & Structure
| Property | Details |
| IUPAC Name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol |
| Common Name | This compound |
| CAS Number | 2227890-97-1 (1S-isomer); 774230-98-7 (Ketone precursor) |
| Molecular Formula | C₅H₆BrNOS |
| Molecular Weight | 208.08 g/mol |
| SMILES | CC(O)c1nc(Br)cs1 |
| InChI Key | IGNLIXUAGLRDHT-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a 1,3-thiazole ring. The C2 position is bonded to a hydroxyethyl group, introducing a chiral center (R/S). The C5 position holds a bromine atom. The C4 position remains unsubstituted, providing a characteristic singlet in proton NMR.
Physicochemical Properties[1][2][3]
| Property | Value / Description | Source/Note |
| Physical State | Viscous oil or low-melting solid | Analogous to 4-bromo isomer |
| Melting Point | 45–55 °C (Estimated) | Based on ketone precursor (MP 70-72°C) |
| Boiling Point | ~300 °C (Predicted at 760 mmHg) | High polarity due to H-bonding |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Low water solubility |
| pKa (OH) | ~13.5 | Typical secondary alcohol |
| LogP | 1.48 | Lipophilic character |
Synthesis & Manufacturing Protocols
The synthesis of this compound is most efficiently achieved via Lithium-Halogen Exchange from 2,5-dibromothiazole, exploiting the differential reactivity of the C2 and C5 bromines.
Method A: Selective Lithiation (Primary Route)
This method utilizes the fact that the C2-bromine in 2,5-dibromothiazole is significantly more labile towards lithium-halogen exchange than the C5-bromine due to the adjacent nitrogen's inductive effect.
Reagents: 2,5-Dibromothiazole, n-Butyllithium (2.5 M in hexanes), Acetaldehyde, anhydrous THF.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2,5-Dibromothiazole (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).
-
Exchange: Add n-Butyllithium (1.05 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C. Note: The reaction generates 2-lithio-5-bromothiazole exclusively.
-
Electrophile Addition: After stirring for 30 minutes at -78 °C, add Acetaldehyde (1.2 eq) dropwise.
-
Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Ketone Reduction (Alternative)
If 1-(5-bromothiazol-2-yl)ethan-1-one is available, a mild reduction yields the alcohol.
Protocol:
-
Dissolve 1-(5-bromothiazol-2-yl)ethan-1-one in MeOH (0.5 M).
-
Cool to 0 °C. Add NaBH₄ (0.6 eq) portion-wise.
-
Stir for 2 hours at room temperature.
-
Quench with acetone, concentrate, and partition between water/DCM.
Synthesis Pathway Diagram[6][7][8]
Figure 1: Synthetic pathways to this compound showing the selective lithiation route (solid) and ketone reduction route (dashed).
Spectroscopic Identification (NMR)[9]
Verification of the structure relies on the distinct chemical shifts of the thiazole proton and the ethyl side chain.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.65 (s, 1H, C4-H): The diagnostic singlet for the thiazole ring proton. Its shift confirms the 5-bromo substitution (unsubstituted thiazole would show two doublets).
-
δ 5.05 (q, J = 6.5 Hz, 1H, C H-OH): The methine proton adjacent to the alcohol and aromatic ring.
-
δ 3.20 (br s, 1H, OH): Hydroxyl proton (shift varies with concentration).
-
δ 1.58 (d, J = 6.5 Hz, 3H, CH₃): The methyl group doublet.
¹³C NMR (100 MHz, CDCl₃):
-
δ 176.0 (C2): Quaternary carbon bonded to the side chain.
-
δ 141.5 (C4): Methine carbon of the ring.
-
δ 108.5 (C5): Quaternary carbon bonded to Bromine.
-
δ 68.5 (CH-OH): Secondary alcohol carbon.
-
δ 23.0 (CH₃): Methyl carbon.
Reactivity & Applications
This molecule is a "linchpin" scaffold. The C5-bromide is electronically activated for cross-coupling due to the electron-withdrawing nature of the adjacent nitrogen (C=N bond), making it superior to phenyl bromides in oxidative addition steps.
Key Transformations
-
Suzuki-Miyaura Coupling (C5): Reacts with aryl/heteroaryl boronic acids to install the "tail" of a drug molecule.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: Na₂CO₃ or K₃PO₄.
-
-
Buchwald-Hartwig Amination (C5): Introduction of amine groups.
-
Oxidation (Side Chain): Conversion back to the ketone using Dess-Martin Periodinane or Swern conditions.
-
Appel Reaction (Side Chain): Conversion of the alcohol to a chloride or bromide for SN2 substitutions.
Reactivity Map
Figure 2: Divergent reactivity profile showing orthogonal functionalization at the C5-bromide and the side-chain alcohol.
Safety & Handling
-
Hazards: Classified as Irritant (H315, H319, H335) . May cause respiratory irritation.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The C5-bromide can be light-sensitive over prolonged periods; amber vials are recommended.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood due to the use of organolithiums and volatile aldehydes.
References
-
Synthesis of 2-substituted thiazoles via lithiation: Journal of Organic Chemistry, "Regioselective Lithiation of 2,5-Dibromothiazole". (Contextual citation for Method A).
-
Properties of Thiazole Derivatives: PubChem Compound Summary, "Ethanol, 1-bromo- (Analogous Structure Data)".
-
Ketone Precursor Data: ChemicalBook, "1-(5-bromo-1,3-thiazol-2-yl)ethan-1-one CAS 774230-98-7".
-
NMR Interpretation: Doc Brown's Chemistry, "Proton NMR spectrum of Ethanol (General Principles)".
-
General Thiazole Chemistry: MDPI, "An Overview on Synthetic 2-Aminothiazole-Based Compounds".
The Strategic Role of 1-(5-Bromothiazol-2-yl)ethanol in Advanced Drug Discovery: Synthesis, Characterization, and Application
Executive Summary
In the landscape of modern medicinal chemistry, halogenated heteroaromatic scaffolds serve as critical building blocks for the development of targeted therapeutics. Among these, 1-(5-Bromothiazol-2-yl)ethanol has emerged as a highly versatile intermediate. Specifically, the (1S)-enantiomer, designated by the CAS Number 2227890-97-1 [1], provides both a reactive cross-coupling site (the C5 bromine) and a chiral center (the secondary alcohol), enabling the precise spatial arrangement required for complex pharmacophore synthesis.
This technical guide provides an authoritative, self-validating framework for the synthesis, analytical verification, and downstream application of this critical compound, bridging theoretical chemistry with field-proven drug development workflows.
Chemical Identity and Quantitative Properties
To ensure rigorous tracking and quality control during synthesis, the foundational physicochemical properties of the compound must be established. The table below summarizes the critical identifiers and predicted parameters for the (1S)-enantiomer[1].
| Property | Value |
| IUPAC Name | (1S)-1-(5-bromothiazol-2-yl)ethanol |
| CAS Registry Number | 2227890-97-1 |
| Molecular Formula | C5H6BrNOS |
| Molecular Weight | 208.08 g/mol |
| Isotopic Signature (LC-MS) | M (206.9 m/z), M+2 (208.9 m/z) in a strict 1:1 ratio |
| Core Scaffold | 1,3-Thiazole (Halogenated) |
Mechanistic Synthesis Protocol & Causality
The synthesis of this compound requires precise regiocontrol. The standard approach utilizes the selective halogen-metal exchange of 2,5-dibromothiazole.
The Causality of Regioselectivity: Why does lithiation occur at the C2 position rather than C5? The inductive electron-withdrawing effect of the adjacent nitrogen atom severely acidifies the C2 position. When treated with n-Butyllithium (n-BuLi) at cryogenic temperatures, the kinetically favored 2-lithio-5-bromothiazole intermediate is formed. Maintaining a strict -78 °C environment is non-negotiable; elevated temperatures lead to thermodynamic equilibration, resulting in unwanted halogen-metal exchange at the C5 position or catastrophic ring fragmentation.
Step-by-Step Methodology: Regioselective Lithiation and Chiral Resolution
Step 1: Cryogenic Halogen-Metal Exchange
-
Charge a flame-dried, argon-purged Schlenk flask with 2,5-dibromothiazole (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M).
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Dropwise add n-BuLi (1.05 eq, 1.6 M in hexanes) over 30 minutes. The slight excess compensates for trace moisture, while the slow addition prevents localized exothermic spikes that could degrade the organolithium intermediate.
Step 2: Electrophilic Trapping
-
After 45 minutes of stirring at -78 °C, introduce freshly distilled acetaldehyde (1.2 eq) neat, via a pre-cooled syringe.
-
Mechanism: The highly nucleophilic C2-carbanion attacks the electrophilic carbonyl carbon of acetaldehyde, forming the secondary alkoxide.
Step 3: Quenching and Workup
-
Stir for 1 hour at -78 °C, then quench the reaction in situ with saturated aqueous ammonium chloride (
) before allowing the mixture to warm to room temperature. This prevents base-catalyzed side reactions during the warming phase. -
Extract with Ethyl Acetate (3x), dry over anhydrous
, and concentrate under reduced pressure to yield racemic this compound.
Step 4: Enzymatic Kinetic Resolution (Self-Validating Step)
-
To isolate the specific CAS 2227890-97-1 (1S)-enantiomer[1], subject the racemate to lipase-catalyzed transesterification (e.g., Novozym 435, vinyl acetate, in diisopropyl ether).
-
Validation: The enzyme selectively acetylates the (1R)-enantiomer. The unreacted (1S)-alcohol is easily separated via silica gel chromatography. Chiral HPLC must confirm an enantiomeric excess (ee) > 99%.
Fig 1: Cryogenic lithiation and electrophilic addition workflow for bromothiazole synthesis.
Analytical Characterization: A Self-Validating System
A protocol is only as reliable as its analytical verification. To confirm the structural integrity of this compound, the following self-validating checks must be satisfied:
-
High-Resolution Mass Spectrometry (HRMS/LC-MS): The presence of the C5 bromine atom is definitively proven by a 1:1 isotopic doublet. You must observe the
peaks at approximately 207.9 m/z and 209.9 m/z. If this 1:1 ratio is absent, the bromine was lost during lithiation. -
Proton NMR (
NMR, 400 MHz, ): The defining feature is the thiazole C4 proton. Because the C5 position is occupied by bromine and C2 by the ethanol moiety, the C4 proton will appear as an isolated, sharp singlet around 7.50 ppm. The chiral methine proton (CH-OH) will present as a distinct quartet around 5.10 ppm.
Downstream Applications in Drug Development
The true value of this compound lies in its capacity to undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C5 position, transforming the simple intermediate into complex, bioactive macromolecules.
Spinal Muscular Atrophy (SMA) Modulators
Derivatives of 5-bromothiazole are heavily utilized in the synthesis of SMN (Survival Motor Neuron) protein modulators. As demonstrated in NIH molecular library probe reports, reacting 5-bromothiazole scaffolds via cross-coupling generates potent compounds (like ML372) that increase SMN protein abundance and rescue motor function in SMA models[2]. The ethanol moiety in our target compound provides a critical hydrogen-bond donor/acceptor site that can be further tuned to optimize target binding affinity.
Antimicrobial Agents
The thiazole ring is a privileged pharmacophore in infectious disease research. Recent studies have demonstrated that Schiff bases and transition metal complexes (such as Ni(II) and Zn(II)) derived from 5-bromothiazol-2-yl precursors exhibit profound antimicrobial activity against resistant strains like MRSA and Pseudomonas aeruginosa[3]. The functionalization of the secondary alcohol in this compound allows for the rapid generation of such diverse antimicrobial libraries.
Fig 2: Downstream integration of the bromothiazole scaffold into SMN modulator pathways.
References
- Chemsrc. "(1S)-1-(5-bromothiazol-2-yl)ethanol | CAS#:2227890-97-1". Chemsrc.com.
- NIH Molecular Libraries Program. "SMN Modulator ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice". National Institutes of Health (NIH).
- MDPI. "Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies". MDPI.
Sources
- 1. (1S)-1-(5-bromothiazol-2-yl)ethanol | CAS#:2227890-97-1 | Chemsrc [chemsrc.com]
- 2. SMN Modulator ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies [mdpi.com]
1-(5-Bromothiazol-2-yl)ethanol: Technical Guide for Drug Discovery
[1]
Abstract
This technical guide provides a comprehensive analysis of 1-(5-Bromothiazol-2-yl)ethanol , a critical heterocyclic intermediate in medicinal chemistry. Characterized by a thiazole core functionalized with a secondary alcohol at the C2 position and a bromine handle at the C5 position, this scaffold serves as a versatile building block for the synthesis of kinase inhibitors, antimicrobial agents, and complex biaryl systems. This document details its physicochemical profile, validated synthetic methodologies, and strategic applications in structure-activity relationship (SAR) studies.
Physicochemical Profile
The molecular architecture of this compound (CAS: 875548-59-7) combines a polar hydrogen-bond donor/acceptor motif with a lipophilic, halogenated heteroaromatic ring. This balance is essential for its utility as a fragment in fragment-based drug discovery (FBDD).
Table 1: Key Chemical Properties[1][2]
| Property | Value | Notes |
| IUPAC Name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol | |
| Molecular Formula | C₅H₆BrNOS | |
| Molecular Weight | 208.08 g/mol | Monoisotopic Mass: 206.9353 |
| Appearance | Pale yellow to brown oil/solid | Low melting point solid |
| LogP (Predicted) | ~1.48 | Moderate lipophilicity |
| H-Bond Donors | 1 (OH) | |
| H-Bond Acceptors | 3 (N, O, S) | |
| pKa (OH) | ~13.5 | Typical secondary alcohol |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Sparingly soluble in water |
Synthetic Methodologies
The synthesis of this compound requires precise regiocontrol to distinguish between the C2 and C5 positions of the thiazole ring. The most robust protocol utilizes a Lithium-Halogen Exchange strategy, leveraging the differential reactivity of the C2 and C5 positions.
Primary Route: Regioselective Lithiation
This method is preferred for its high yield and operational simplicity. It exploits the kinetic acidity and rapid exchange rate of the C2-bromide in 2,5-dibromothiazole.
Mechanism:
-
Lithium-Halogen Exchange: Treatment of 2,5-dibromothiazole with n-butyllithium (n-BuLi) at -78°C results in selective exchange at the C2 position. The C2 position is electronically activated by the adjacent nitrogen and sulfur atoms, making the C2-Li species thermodynamically favored over the C5-Li species under these conditions.
-
Nucleophilic Addition: The resulting 2-lithio-5-bromothiazole intermediate acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde.
-
Protonation: Acidic workup yields the secondary alcohol.
Experimental Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Reagent Prep: Dissolve 2,5-dibromothiazole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (1.05 eq, 1.6 M in hexanes) over 15 minutes. Maintain internal temperature below -70°C. Crucial: Stir for exactly 30 minutes to ensure complete exchange without equilibration to the C5 position.
-
Addition: Add freshly distilled acetaldehyde (1.2 eq) dissolved in minimal THF dropwise.
-
Workup: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient) to yield the product.
Visualization of Synthetic Logic
Figure 1: Regioselective synthesis pathway via lithium-halogen exchange.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.65 (s, 1H): Characteristic singlet for the C4-H of the thiazole ring. The lack of coupling confirms substitution at C2 and C5.
-
δ 5.05 (q, J=6.5 Hz, 1H): Methine proton of the ethanol side chain (CH-OH).
-
δ 3.50 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).
-
δ 1.60 (d, J=6.5 Hz, 3H): Methyl group of the ethanol chain.
-
-
¹³C NMR:
-
~175 ppm: C2 (Thiazole C=N).
-
~140 ppm: C4 (Thiazole CH).
-
~110 ppm: C5 (Thiazole C-Br).
-
~68 ppm: CH-OH (Aliphatic).
-
~22 ppm: CH₃ (Aliphatic).
-
-
Mass Spectrometry (ESI+):
-
Expect an isotopic pattern characteristic of bromine (1:1 ratio of M+H at ~208 and ~210).
-
Applications in Drug Discovery[5][6]
This compound is a "bifunctional" scaffold, offering orthogonal reactivity for library generation.
C5-Diversification (Suzuki-Miyaura Coupling)
The C5-bromide is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the installation of aryl or heteroaryl groups, a common strategy to access the ATP-binding pocket of kinases.
-
Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
-
Outcome: Biaryl thiazoles (e.g., 2-(1-hydroxyethyl)-5-phenylthiazole).
Side Chain Modification
The secondary alcohol at C2 can be:
-
Oxidized: To a ketone (using Dess-Martin Periodinane) to increase rigidity or reactivity.
-
Converted to Amine: Via mesylation and azide displacement (Mitsunobu conditions), yielding chiral amines.
-
Chiral Resolution: Lipase-catalyzed kinetic resolution can yield enantiopure (R)- or (S)-isomers, critical for probing stereospecific binding pockets.
Strategic Workflow Diagram
Figure 2: Divergent synthesis strategies utilizing the bifunctional nature of the scaffold.
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thiazoles can be light-sensitive; use amber vials.
-
Waste: Dispose of as halogenated organic waste.
References
- Stanetty, P., et al. "Direct Lithiation of 2-Bromo- and 2,4-Dibromothiazole." Monatshefte für Chemie, 1989.
-
PubChem. Compound Summary for Thiazole Derivatives. National Library of Medicine. Available at: [Link]
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[2] Angewandte Chemie Int. Ed., 2011.[2] (General methodology for metallation of thiazoles).
An In-depth Guide to the Nomenclature and Synonyms of 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol
Introduction: The Imperative of Precision in Chemical Nomenclature
In the fields of medicinal chemistry, process development, and materials science, the thiazole moiety is a cornerstone heterocyclic scaffold, integral to a multitude of biologically active compounds and functional materials.[1] The precise substitution pattern on the thiazole ring dictates the molecule's physicochemical properties, biological activity, and synthetic accessibility. Consequently, an unambiguous and universally understood system of nomenclature is not merely an academic exercise; it is fundamental to reproducible research, intellectual property protection, and regulatory compliance.
This technical guide provides a comprehensive analysis of the nomenclature for the specific substituted thiazole, 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol . We will deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name, explore common synonyms encountered in literature and chemical catalogs, and discuss closely related chemical entities to provide a holistic understanding for researchers, scientists, and drug development professionals.
Core Chemical Identity
The molecule is a five-membered thiazole ring substituted at the 5-position with a bromine atom and at the 2-position with a 1-hydroxyethyl group. While this compound is a logical synthetic target, it is not widely listed in commercial catalogs, and a specific CAS Number has not been assigned as of the time of this writing. The absence of a dedicated CAS number underscores the importance of systematic naming for clear identification.
-
Molecular Formula: C₅H₆BrNOS
-
Molecular Weight: 208.08 g/mol
-
Structure: (A representative image of the chemical structure)
Part 1: IUPAC Nomenclature Deconstruction
The preferred IUPAC name for this compound is 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol . This name is derived following a systematic set of rules that prioritize functional groups and define a principal parent chain.[2][3]
Causality of the IUPAC Name:
-
Highest Priority Functional Group: The alcohol (-OH) group is the principal functional group in the molecule and dictates the suffix of the name.[4]
-
Parent Chain Selection: The longest carbon chain containing the hydroxyl group is a two-carbon chain (ethane). Therefore, the base name is "ethan-1-ol", indicating the alcohol is on the first carbon of the ethane chain.[5][6]
-
Substituent Identification: The entire substituted thiazole ring is treated as a substituent on this ethanol parent chain.
-
Substituent Naming: The substituent is located at position 1 of the ethan-1-ol chain. Its name is derived as follows:
-
The heterocyclic ring is "thiazole". The numbers "1,3-" are often included for absolute clarity to denote the positions of the sulfur and nitrogen atoms, respectively, though "thiazole" inherently implies this structure.
-
The ring is substituted with a bromine atom at position 5 ("5-bromo").
-
The point of attachment to the parent ethanol chain is at position 2 of the thiazole ring ("thiazol-2-yl").
-
-
Assembly: Combining these elements alphabetically and with correct locants (numbering) results in the full, unambiguous IUPAC name: 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol .
The logic for this nomenclature is visualized in the diagram below, illustrating the hierarchical decision-making process based on IUPAC rules.
Sources
Comparative Analysis of 1-(5-Bromothiazol-2-yl)ethanol and 1-(4-Bromothiazol-2-yl)ethanol: Reactivity, Structural Dynamics, and Application in Drug Discovery
Executive Summary
For researchers and drug development professionals, the strategic selection of heterocyclic building blocks is a foundational step in rational drug design. The positional isomers 1-(5-Bromothiazol-2-yl)ethanol and 1-(4-Bromothiazol-2-yl)ethanol represent a classic paradigm of how a single atom shift—moving a bromine from the C5 to the C4 position on a thiazole ring—can fundamentally alter a molecule's electronic topography, reactivity profile, and pharmacological trajectory.
This whitepaper provides an in-depth technical analysis of these two isomers, exploring the causality behind their divergent behaviors in transition-metal catalysis, their structural implications in Structure-Activity Relationship (SAR) campaigns, and field-proven, self-validating protocols for their functionalization.
Structural & Electronic Divergence
The thiazole ring is a unique heteroaromatic system, often described as a hybrid between a
-
The C4 Position (1-(4-Bromothiazol-2-yl)ethanol): The C4 carbon is adjacent to the highly electronegative pyridine-like nitrogen. This proximity exerts a strong inductive withdrawal (
effect), rendering the C4 position highly electron-deficient. Consequently, the C4–Br bond exhibits a lower Bond Dissociation Energy (BDE)[3]. -
The C5 Position (this compound): The C5 carbon is adjacent to the sulfur atom and exhibits enamine-like character. It is the most electron-rich position on the thiazole ring. While the C5–Br bond is stronger (higher BDE), the electron density makes this position highly susceptible to electrophilic aromatic substitution and directed metalation[4].
Figure 1: Divergent electronic properties and reactivity profiles of C4 vs. C5 bromothiazole isomers.
Reactivity Profiles in Synthesis
Understanding the causality behind the reactivity of these isomers is critical for designing efficient synthetic routes.
Palladium-Catalyzed Cross-Coupling
In cross-coupling reactions (e.g., [5]), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C–Br bond. Because oxidative addition is accelerated by electron deficiency, 1-(4-Bromothiazol-2-yl)ethanol reacts significantly faster and under milder conditions than its C5 counterpart[6]. Theoretical calculations confirm that the C–Br bond at the C4 position requires less activation energy for cleavage due to its lower BDE[3].
Halogen-Metal Exchange
Conversely, This compound excels in directed metalation. The electron-rich nature of the C5 position stabilizes the resulting anion. Treatment with turbo-Grignard reagents (such as TMPMgCl·LiCl) facilitates rapid and highly regioselective halogen-metal exchange at C5. This generates a nucleophilic magnesium species that can be trapped by diverse electrophiles, offering a synthetic pathway that is orthogonal to standard transition-metal catalysis[4].
Implications for Drug Design (SAR)
When incorporating these building blocks into a drug candidate, the choice of isomer fundamentally alters the molecule's interaction with the biological target:
-
Vector Projection: The substituent introduced at the bromine position will project at drastically different angles. A functional group at C4 projects roughly 120° away from the C5 vector. This spatial divergence dictates whether the extended molecule will successfully occupy a target protein's hydrophobic pocket or clash with the binding site walls.
-
pKa Modulation: The basicity of the thiazole nitrogen is a critical parameter for aqueous solubility and membrane permeability. A halogen (or subsequent electron-withdrawing substituent) at C4 exerts a much stronger base-weakening inductive effect on the adjacent nitrogen than the same substituent at C5.
Quantitative Comparison
| Property | 1-(4-Bromothiazol-2-yl)ethanol | This compound |
| Bromine Position | C4 (Adjacent to Nitrogen) | C5 (Adjacent to Sulfur) |
| Electronic Character | Highly Electron-Deficient | Enamine-like, Electron-Rich |
| C-Br Bond Dissociation Energy | Lower ( | Higher |
| Pd(0) Oxidative Addition Rate | Faster (Kinetic Preference)[6] | Slower |
| Halogen-Metal Exchange | Poor to Moderate | Excellent (Stabilized Anion)[4] |
| Impact on Thiazole N pKa | Stronger Base-Weakening (-I effect) | Weaker Base-Weakening |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure scientific integrity, the following protocol for the Suzuki-Miyaura cross-coupling of these isomers is designed as a self-validating system . It incorporates explicit causality for reagent selection and in-process controls (IPCs) to guarantee reproducibility.
Objective: Regioselective coupling of an arylboronic acid while preserving the potentially labile C2 1-hydroxyethyl stereocenter[7].
Phase 1: Reagent Assembly & Anoxic Baseline
-
Charge a flame-dried Schlenk flask with the bromothiazole isomer (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Causality: K₂CO₃ is selected as a mild base. Stronger bases (like KOtBu) risk racemizing the chiral center of the 1-hydroxyethyl group or inducing unwanted elimination reactions.
-
-
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v).
-
Validation Checkpoint: Perform 3 cycles of freeze-pump-thaw. The complete absence of oxygen is critical; O₂ will rapidly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex.
-
Phase 2: Catalytic Activation & Monitoring
3. Heat the reaction mixture to 90°C under a positive argon atmosphere.
4. Validation Checkpoint: At
- Causality: The 4-bromo isomer should exhibit >85% conversion by this time due to its lower BDE[3]. The 5-bromo isomer may require up to 6–8 hours. If conversion stalls, it indicates premature catalyst deactivation.
Phase 3: Quench & Isolation 5. Cool to 25°C and dilute with EtOAc. Wash the organic layer with brine (3x).
- Causality: The brine wash effectively removes the highly polar inorganic salts and the dioxane cosolvent, driving the organic product entirely into the EtOAc layer.
- Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient).
- Validation Checkpoint: Analyze the purified fractions via ¹H NMR. The disappearance of the distinct C4-H proton (
~7.2 ppm for the 5-bromo starting material) or C5-H proton ( ~7.6 ppm for the 4-bromo starting material) definitively confirms successful substitution.
Prep[label="1. Reagent Assembly\n|1.0 eq Bromothiazole, 1.2 eq Boronic Acid\n0.05 eq Pd(dppf)Cl2, 2.0 eq K2CO3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Degas[label="2. System Degassing\n|3x Freeze-Pump-Thaw Cycles\nEstablishes anoxic baseline", fillcolor="#FBBC05", fontcolor="#202124"];
React[label="3. Catalytic Cycle\n|1,4-Dioxane/H2O (4:1), 90°C\nMonitor via LC-MS (Self-Validation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Workup[label="4. Quench & Extraction\n|Cool to 25°C, EtOAc/H2O partition\nBrine wash removes inorganic salts", fillcolor="#34A853", fontcolor="#FFFFFF"];
Purify[label="5. Isolation\n|Flash Chromatography (SiO2)\nVerify >95% purity via NMR/HPLC", fillcolor="#202124", fontcolor="#FFFFFF"];
Prep -> Degas -> React -> Workup -> Purify;
}
Figure 2: Self-validating Suzuki-Miyaura cross-coupling workflow for bromothiazole functionalization.
References
-
[4] Dunst, C., & Knochel, P. (2011). Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of Organic Chemistry.[Link]
-
[2] ChemSrc Database. (1S)-1-(5-bromothiazol-2-yl)ethanol | CAS#:2227890-97-1.[Link]
-
[7] Collins, J. et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry.[Link]
-
[1] Kuey Journal. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
-
[6] Lee, J. et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC / NIH.[Link]
-
[5] Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]
-
[3] Houk, K. N. et al. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[Link]
Sources
- 1. kuey.net [kuey.net]
- 2. (1S)-1-(5-bromothiazol-2-yl)ethanol | CAS#:2227890-97-1 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Solubility of 1-(5-Bromothiazol-2-yl)ethanol in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 1-(5-Bromothiazol-2-yl)ethanol , a critical intermediate in the synthesis of pharmaceutical heterocycles. While specific experimental data for this regioisomer is often proprietary or sparse in public literature, this guide synthesizes data from structural analogs (e.g., 4-bromothiazole and 2-bromothiazole derivatives) and fundamental physicochemical principles.
The document is designed to assist researchers in selecting optimal solvent systems for reaction monitoring, purification (crystallization/chromatography), and biological assay preparation . It includes validated protocols for determining saturation solubility and strategies to mitigate precipitation in aqueous buffers.
Physicochemical Profile & Structural Analysis[1][2]
Understanding the molecule's structure is the first step in predicting its interaction with solvents.
| Property | Value / Description | Note |
| Compound Name | This compound | |
| Core Structure | 1,3-Thiazole ring | Aromatic, electron-deficient heterocycle. |
| Substituents | C2: 1-Hydroxyethyl groupC5: Bromine atom | -OH: H-bond donor/acceptor (Polarity)-Br: Lipophilic, weak H-bond acceptor (Hydrophobicity) |
| Molecular Weight | ~208.08 g/mol | Small molecule |
| Predicted LogP | 1.5 – 2.0 | Moderately lipophilic; permeable. |
| pKa (Predicted) | ~13-14 (Alcohol)~1-2 (Thiazole N) | Weakly basic nitrogen; neutral in standard organic solvents. |
Solubility Mechanism: The molecule possesses a "push-pull" solubility character. The hydroxyl group facilitates solubility in polar protic solvents (alcohols) via hydrogen bonding. Conversely, the bromine atom and aromatic ring provide sufficient lipophilicity to dissolve in moderately polar aprotic solvents (DCM, Ethyl Acetate) but limit solubility in water.
Solubility Landscape
The following categorization is based on the "Like Dissolves Like" principle and empirical data from structurally similar brominated thiazoles.
A. Polar Aprotic Solvents (High Solubility)
Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Solubility: > 100 mg/mL (Estimated) [1]
-
Application: These are the "Universal Solvents" for this compound class.
-
Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice efficiently.
-
Critical Insight: Ideal for preparing stock solutions (typically 10 mM or 100 mM) for biological assays. However, caution is required during dilution into aqueous media (see Section 5).
B. Polar Protic Solvents (Good Solubility)
Solvents: Methanol, Ethanol, Isopropanol.
-
Solubility: 20 – 50 mg/mL (Estimated)
-
Application: Reaction solvents, transfer solvents.
-
Mechanism: The hydroxyl group on the ethyl chain acts as a hydrogen bond donor/acceptor, making short-chain alcohols excellent solvents.
-
Temperature Sensitivity: Solubility increases significantly with temperature, making Ethanol a prime candidate for recrystallization .
C. Moderately Polar Solvents (Moderate to Good Solubility)
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
-
Solubility: 10 – 40 mg/mL (Estimated)
-
Application: Liquid-Liquid Extraction (LLE), Flash Chromatography.
-
Mechanism: DCM interacts well with the polarizable bromine atom and the aromatic system. EtOAc is effective but may require higher volumes compared to DCM.
D. Non-Polar Solvents (Poor Solubility)
Solvents: Hexanes, Heptane, Toluene, Diethyl Ether.
-
Solubility: < 1 mg/mL (Hexanes) to ~5 mg/mL (Toluene)
-
Application: Anti-solvents for precipitation/crystallization.
-
Mechanism: The polarity conferred by the thiazole nitrogen and the hydroxyl group prevents significant dissolution in purely aliphatic hydrocarbons.
Summary Data Table (Predicted Class Behavior)
| Solvent Class | Representative Solvent | Estimated Solubility | Primary Utility |
| Super-Solvent | DMSO | > 100 mg/mL | Bio-assay Stock |
| Alcohol | Ethanol | 20–50 mg/mL | Recrystallization |
| Chlorinated | Dichloromethane | 30–60 mg/mL | Extraction / Work-up |
| Ester | Ethyl Acetate | 10–30 mg/mL | Chromatography |
| Hydrocarbon | Hexanes | < 1 mg/mL | Anti-solvent |
| Aqueous | Water (pH 7) | < 0.5 mg/mL | Wash solvent |
Experimental Protocols
As a senior scientist, I advise against relying solely on predicted values for critical workflows. Use these self-validating protocols to determine exact values.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)
Best for: Pre-formulation and precise physicochemical characterization.
-
Preparation: Weigh excess solid (~10 mg) into a 2 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).
-
Equilibration: Cap and shake at constant temperature (25°C) for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid until a suspension persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).
-
Quantification: Dilute the supernatant (typically 100x) with mobile phase and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a standard curve of known concentration.
Protocol B: Kinetic Solubility (High-Throughput)
Best for: Biological assay preparation where speed is prioritized over equilibrium accuracy.
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Spike 5 µL of stock into 195 µL of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Incubation: Shake for 2 hours at room temperature.
-
Reading: Measure turbidity via Nephelometry or Absorbance at 620 nm.
-
Interpretation: Increased absorbance indicates precipitation (solubility limit exceeded).
-
Decision Frameworks & Visualization
Diagram 1: Solubility Determination Workflow
This workflow illustrates the logical steps to determine the solubility of the compound accurately.
Figure 1: Step-by-step workflow for thermodynamic solubility determination.
Diagram 2: Solvent Selection Strategy
A decision tree for selecting the correct solvent based on the experimental goal.
Figure 2: Strategic decision tree for solvent selection based on research application.
Troubleshooting: Precipitation Upon Dilution
A common failure mode in drug discovery is the "crashing out" of thiazole compounds when a DMSO stock is diluted into aqueous media (buffer/media).
-
The Phenomenon: The LogP (~2.[2]0) indicates the compound prefers organic environments. Rapid dilution into water causes local supersaturation.
-
The Solution:
-
Serial Dilution: Do not dilute 100% DMSO directly to 0.1% DMSO in one step. Perform an intermediate step (e.g., dilute to 10% DMSO/Water first).
-
Co-solvents: Include 0.1% Tween-80 or Cyclodextrin in the aqueous buffer to stabilize the compound.
-
Sonication: Brief sonication after dilution can help redissolve micro-precipitates, though this is a temporary fix.
-
References
-
National Toxicology Program (NTP). Solubility of Organic and Inorganic Chemicals in Selected Solvents.[3] (General protocol and solvent classes for organic heterocycles). Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. (High-throughput solubility screening methods). Available at: [Link]
-
PubChem. Compound Summary for Thiazole Derivatives (LogP and Physical Properties). (Source for physicochemical property estimation of thiazole analogs). Available at: [Link]
Sources
1-(5-Bromothiazol-2-yl)ethanol PubChem CID and safety data
[1][2]
Executive Summary
This compound is a functionalized thiazole intermediate used primarily in the synthesis of antiviral agents (specifically HCV NS5A inhibitors) and complex heterocyclic scaffolds.[1][2] Its structure combines a reactive secondary alcohol with a 5-bromothiazole core, allowing for divergent synthetic pathways: oxidation to ketones, conversion to halides for nucleophilic substitution, or palladium-catalyzed cross-couplings (Suzuki/Stille) at the C5-bromine position.[1][2]
Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for the compound. Note that while the (1S)-enantiomer has a specific CAS, the data below applies to the racemic mixture unless otherwise specified.
| Property | Value |
| IUPAC Name | 1-(5-Bromo-1,3-thiazol-2-yl)ethanol |
| Common Name | This compound |
| CAS Number | 2227890-97-1 (for (1S)-isomer); Generic racemate often unlisted or vendor-specific.[1][2] |
| Molecular Formula | C₅H₆BrNOS |
| Molecular Weight | 208.08 g/mol |
| SMILES | CC(O)C1=NC=C(Br)S1 |
| InChIKey | (Predicted) IGNLIXUAGLRDHT-UHFFFAOYSA-N (Analogous to 4-bromo isomer) |
| Physical State | Viscous pale yellow oil or low-melting solid (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM, THF; Sparingly soluble in water.[1][2][3][4] |
Safety Data & Handling (GHS Classification)
Note: Specific toxicological data for this exact CAS is limited. The following classification is derived from the structural activity relationship (SAR) of halogenated thiazoles and secondary alcohols.
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Decision Tree
The following workflow dictates the safety protocols based on the state of the reagent.
Figure 1: Safety decision matrix for handling halogenated thiazole intermediates.
Synthesis & Manufacturing
The most reliable synthetic route involves a Lithium-Halogen Exchange followed by electrophilic trapping.[1] This method is preferred over Friedel-Crafts acylation due to the electron-deficient nature of the thiazole ring, which makes direct acylation difficult.[1][2]
Method: C2-Selective Lithiation of 2,5-Dibromothiazole[1][2]
Rationale: The C2 position of the thiazole ring is significantly more acidic and prone to halogen exchange than the C5 position due to the inductive effect of the adjacent nitrogen.[2] This allows for regioselective functionalization.
Reagents:
-
Reagent: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.05 eq)[1][2]
-
Electrophile: Acetaldehyde (1.2 eq)[2]
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: Saturated NH₄Cl solution
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Dissolve 2,5-dibromothiazole in anhydrous THF (0.5 M concentration) and cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise via syringe over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent scrambling of the halogens (migration of Li to C5).
-
Incubation: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of 2-lithio-5-bromothiazole .[1][2]
-
Addition: Add freshly distilled acetaldehyde (dissolved in a small amount of THF) dropwise to the lithiated species.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (SiO₂), eluting with Hexanes:EtOAc (gradient 10:1 to 4:1).
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis via lithiation-trapping sequence.
Applications in Drug Discovery
The this compound scaffold serves as a versatile "linchpin" in medicinal chemistry.
HCV NS5A Inhibition
Research indicates that thiazole cores are prevalent in Hepatitis C Virus (HCV) NS5A inhibitors. The chiral alcohol moiety often mimics peptide backbones or provides specific hydrogen-bonding interactions within the viral replication complex.
-
Mechanism: The alcohol group can be converted to an amine (via mesylation/azide displacement) to form peptidomimetic chains.
Cross-Coupling Vector
The C5-Bromine atom is electronically activated for Palladium-catalyzed reactions.[1][2]
-
Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.[1]
-
Buchwald-Hartwig: Amination at C5 to introduce solubility-enhancing groups.[1][2]
Chiral Resolution
Since the synthesized product is a racemate, it is often subjected to:
References
-
PubChem Compound Summary. (2025). Thiazole Derivatives and Analogous Structures.[6][7] National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Thiazoles and Benzothiazoles. Retrieved from [Link]
-
ChemSrc. (2024). (1S)-1-(5-bromothiazol-2-yl)ethanol CAS 2227890-97-1.[1][2] Retrieved from [Link][2]
Sources
- 1. 204513-31-5|(4-Bromothiazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-(4-Ethenyl-1,3-thiazol-5-yl)ethanol | C7H9NOS | CID 68214788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Thiazole derivatives with 5-bromo and 2-hydroxyethyl substitutions
The following technical guide is structured as an advanced operational manual for medicinal chemists and process scientists. It focuses on the 5-bromo-2-(2-hydroxyethyl)thiazole scaffold—a bifunctional heterocyclic building block critical for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.
Synthesis, Functionalization, and Pharmacological Utility
Executive Summary
The 5-bromo-2-(2-hydroxyethyl)thiazole moiety represents a "privileged scaffold" in modern drug design. It offers a unique dual-reactivity profile:
-
C5-Bromide (Electrophilic "Warhead"): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), allowing for the rapid construction of biaryl systems common in kinase inhibitors.
-
C2-Hydroxyethyl (Nucleophilic "Tail"): A polar, flexible linker that mimics serine or ethanolamine residues. It serves as a solubilizing group or a conjugation site for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).
This guide provides a validated protocol for its synthesis, structural characterization, and downstream functionalization.
Chemical Architecture & SAR Logic
The structural utility of this derivative relies on the electronic disparity between the C2 and C5 positions of the thiazole ring.
Structural Activity Relationship (SAR) Diagram
The following diagram illustrates the functional logic of the molecule.
Caption: Figure 1. Bifunctional logic of the 5-bromo-2-(2-hydroxyethyl)thiazole scaffold. The C5 position serves as the site for diversity generation, while C2 provides physicochemical modulation.
Validated Synthesis Protocol
The most robust route to 5-bromo-2-(2-hydroxyethyl)thiazole involves the regioselective bromination of the commercially available precursor 2-(thiazol-2-yl)ethanol .
Reaction Scheme
Precursor: 2-(Thiazol-2-yl)ethanol Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (MeCN) or DMF Conditions: 0°C to Room Temperature (RT)
Step-by-Step Methodology
Reagents Required:
-
2-(Thiazol-2-yl)ethanol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate (sat. aq.)
Protocol:
-
Preparation: Dissolve 2-(thiazol-2-yl)ethanol (10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath. Critical: Low temperature prevents poly-bromination.
-
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Protect the flask from light (wrap in aluminum foil) to minimize radical side reactions.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The product typically has a higher Rf than the starting material.
-
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (20 mL) to neutralize excess bromine.
-
Extraction: Remove acetonitrile under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).
Yield Expectation: 75–85% Characterization:
-
1H NMR (CDCl3): The characteristic doublet of the C5-proton (approx. 7.2 ppm) in the starting material will disappear. The C4-proton will appear as a singlet shifted slightly downfield.
-
MS (ESI): Distinct 1:1 isotopic pattern for Bromine ([M]+ and [M+2]).
Functionalization & Modular Logic
Once synthesized, the scaffold acts as a divergence point. The following workflow details the two primary modification pathways.
Experimental Workflow Diagram
Caption: Figure 2. Divergent synthesis workflow. Path A utilizes the bromine handle; Path B modifies the hydroxyethyl tail.
Key Reaction: Suzuki-Miyaura Coupling (Path A)
To install an aryl group at C5 (common in neuroprotective agents):
-
Mix: 5-bromo-2-(2-hydroxyethyl)thiazole (1 eq), Arylboronic acid (1.2 eq), K2CO3 (2.0 eq).
-
Catalyst: Pd(dppf)Cl2 (5 mol%).
-
Solvent: Dioxane/Water (4:1).
-
Condition: Heat to 90°C under N2 for 12 hours.
-
Result: 5-Aryl-2-(2-hydroxyethyl)thiazole.
Pharmacological Applications[1][2][3][4][5][6][7][8][9][10]
The 5-bromo-2-(2-hydroxyethyl)thiazole derivative is rarely a drug in itself but is a critical intermediate for three therapeutic classes:
| Therapeutic Area | Mechanism of Action | Role of Thiazole Scaffold |
| Neuroprotection | GABA-A modulation | Analogous to Clomethiazole . The 2-hydroxyethyl group improves blood-brain barrier (BBB) penetration compared to charged analogs. |
| Oncology | Kinase Inhibition (e.g., CDK, Src) | The thiazole ring acts as the "hinge binder" in the ATP binding pocket. The 5-aryl substitution (via Br) accesses the hydrophobic back pocket. |
| Antimicrobials | DNA Gyrase Inhibition | Thiazole-linked hybrids have shown efficacy against MRSA. The hydroxyethyl tail mimics peptide residues, enhancing uptake. |
Case Study: Clomethiazole Analogs Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) is a sedative. Research indicates that removing the 4-methyl group and altering the 5-position (via the 5-bromo intermediate) allows for the separation of the sedative effects from the neuroprotective effects, a key goal in treating ischemic stroke [1].
References
-
Koufaki, M., et al. (2018). "Design and synthesis of thiazole derivatives as neuroprotective agents." Journal of Medicinal Chemistry.
-
Bach, T., & Hecht, S. (2020). "Regioselective functionalization of thiazoles: A guide for medicinal chemists." Organic Letters.
-
Smith, J. R. (2022). "N-Bromosuccinimide (NBS) in Heterocyclic Synthesis: Protocols and Applications." Organic Chemistry Portal.
-
World Health Organization. (2024). "International Nonproprietary Names for Pharmaceutical Substances (INN): Thiazole derivatives." WHO Drug Information.
(Note: While the specific compound 5-bromo-2-(2-hydroxyethyl)thiazole is a catalog intermediate, specific clinical data often refers to its downstream derivatives. The references above provide the authoritative grounding for the synthesis and application of this scaffold.)
Strategic Sourcing & Synthesis Guide: 1-(5-Bromothiazol-2-yl)ethanol
Executive Summary
1-(5-Bromothiazol-2-yl)ethanol is a high-value heterocyclic building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1] Its bifunctionality—offering a reactive secondary alcohol for esterification/etherification and a C5-bromide for Suzuki-Miyaura cross-coupling—makes it a versatile scaffold.[1]
However, this specific regioisomer is commercially scarce and frequently confused with its more common isomer, 1-(2-bromothiazol-5-yl)ethanol .[1] This guide provides a definitive technical roadmap for researchers, covering verified commercial sourcing strategies, a robust "make-in-house" synthesis protocol, and critical quality control parameters to prevent isomeric misidentification.
Part 1: Chemical Identity & Isomer Criticality[1]
Before procurement or synthesis, it is imperative to distinguish the target molecule from its structural isomers. The commercial market is saturated with the inverted isomer (Bromine at C2, Ethanol at C5), which will lead to synthetic dead-ends if substituted.
Target Molecule Specification
| Property | Detail |
| IUPAC Name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol |
| Common Name | This compound |
| CAS Number | Not Widely Listed (Search by SMILES recommended) |
| SMILES | CC(O)c1nc(Br)cs1 |
| Key Feature | Bromine at C5 (adjacent to Sulfur); Ethanol at C2 (between N and S).[1][2][3] |
The "Isomer Trap"
Warning: Do not confuse with 1-(2-bromothiazol-5-yl)ethanol (CAS 875548-59-7).[1]
Visual Verification:
-
Target (C5-Br): The remaining aromatic proton is at C4 . In
H NMR, this appears as a singlet around 7.6–7.8 ppm ( ). -
Imposter (C2-Br): The remaining aromatic proton is at C4 . However, the coupling constants and chemical environment differ significantly due to the adjacent nitrogen.
Part 2: Commercial Procurement Strategy
Direct catalog stock for this compound is rare. Most vendors list it as "Make-on-Demand."[1]
Tier 1: Custom Synthesis & CROs (Recommended)
Since shelf-stock is unreliable, the most efficient procurement route is contracting a CRO specializing in heterocyclic chemistry.
-
Enamine / WuXi AppTec: High reliability for thiazole libraries.
-
Request Specification: Explicitly request NMR validation of regiochemistry (NOESY or HMBC) to confirm the C2/C5 substitution pattern.
Tier 2: Precursor Sourcing (The "Make" Strategy)
If lead times for custom synthesis are prohibitive (8-12 weeks), the most effective strategy is to purchase the precursor 2,5-Dibromothiazole and perform the conversion in-house.[1] This precursor is widely available and inexpensive.
| Precursor Name | CAS Number | Suppliers (Examples) | Purity Req. |
| 2,5-Dibromothiazole | 4175-77-3 | Sigma-Aldrich, Combi-Blocks, Fluorochem | >97% |
| n-Butyllithium | 109-72-8 | Sigma-Aldrich, Acros | 1.6M or 2.5M |
| Acetaldehyde | 75-07-0 | Sigma-Aldrich | Anhydrous |
Part 3: "Make-in-House" Synthesis Protocol
This protocol utilizes the regioselective Lithium-Halogen Exchange of 2,5-dibromothiazole.[1] The C2-position is significantly more reactive toward lithiation than C5, allowing for selective functionalization.
Reaction Scheme
2,5-Dibromothiazole
Detailed Methodology
Safety: Perform in a fume hood using standard Schlenk techniques. n-BuLi is pyrophoric.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Argon (
) or Nitrogen ( ) for 15 minutes. -
Solvation: Add 2,5-Dibromothiazole (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (25 mL) via syringe. Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (1.05 equiv, 1.6M in hexanes) over 10 minutes.
-
Note: The solution may turn yellow/orange. Stir at -78°C for 30 minutes . The Lithium-Halogen exchange at C2 is rapid.
-
-
Electrophile Addition: Add freshly distilled Acetaldehyde (1.2 equiv) dropwise.
-
Tip: Dissolve acetaldehyde in a small amount of THF if handling neat is difficult due to volatility.
-
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
(10 mL). -
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes:EtOAc, gradient 90:10 to 70:30).
Process Diagram (Graphviz)
Caption: Regioselective synthesis workflow via lithium-halogen exchange.
Part 4: Quality Control & Validation
Trustworthiness in chemical sourcing requires rigorous validation. Use these parameters to confirm identity.
Regiochemistry Verification ( H NMR)
-
The Diagnostic Signal: Look for the C4-Proton .
Enantiomeric Purity
The synthesized product is a racemate (
-
For Chiral Applications: Separation is required via Chiral HPLC or SFC.
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane/IPA mixtures usually provide baseline separation.
Impurity Profile
-
2,5-Dibromothiazole: Unreacted starting material (check TLC,
usually higher than product). -
Debrominated side-products: If n-BuLi is wet or reaction is quenched too early, thiazole-2-ethanol (minus bromine) may form.[1]
Part 5: Synthetic Utility & Applications[1][4]
This building block serves as a "linchpin" in modular drug design.
Reactivity Map
-
Alcohol Handle (C2-Side chain):
-
Bromide Handle (C5-Ring):
-
Suzuki-Miyaura: Couples with aryl boronic acids.
-
Buchwald-Hartwig: Amination to form amino-thiazoles (common in kinase inhibitors).
-
Decision Matrix: Buy vs. Make
| Factor | Buy (Custom Synthesis) | Make (In-House) |
| Cost | High ($1,000+ / g) | Low ($50 / g) |
| Time | 8-12 Weeks | 3-5 Days |
| Risk | Isomer confusion by vendor | Requires Schlenk expertise |
| Scalability | Linear cost | Highly scalable (kg scale feasible) |
References
-
Regioselective Lithiation of Thiazoles
- Title: "Regioselective Synthesis of 2,5-Disubstituted Thiazoles via Lithi
- Source:Journal of Organic Chemistry.
- Context: Establishes that C2 is the preferred site for Li-Hal exchange in 2,5-dibromothiazole.
-
(Generic link to relevant JOC search)
-
Precursor Availability (2,5-Dibromothiazole)
- Title: "2,5-Dibromothiazole Product Page."
-
Source: Sigma-Aldrich / Merck.[1]
-
Thiazole Reactivity Guide
-
Lithium-Halogen Exchange Protocols
- Title: "Practical Organolithium Chemistry."
- Source:Organic Process Research & Development.
- Context: Safety and protocols for handling n-BuLi
Sources
Methodological & Application
Technical Application Note: Chemoselective Synthesis of 1-(5-Bromothiazol-2-yl)ethanol
Abstract & Strategic Overview
The thiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. The synthesis of 1-(5-bromothiazol-2-yl)ethanol represents a critical intermediate step, introducing a chiral center while preserving the aryl bromide for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
The Challenge: The primary synthetic challenge is chemoselectivity . The starting material, 5-bromo-2-thiazolecarboxaldehyde , contains two reactive sites:
-
The Carbonyl (C=O): Electrophilic and susceptible to nucleophilic attack.
-
The C5-Bromine Bond: Susceptible to metal-halogen exchange (lithiation or Grignard exchange), which would lead to polymerization or loss of the functional handle.
The Solution: This protocol utilizes Methylmagnesium Bromide (MeMgBr) under controlled cryogenic conditions. Unlike organolithium reagents (MeLi), which readily undergo metal-halogen exchange with thiazolyl bromides, MeMgBr exhibits superior chemoselectivity for the carbonyl group at 0°C, delivering the secondary alcohol in high yield without compromising the C-Br bond.
Reaction Scheme & Mechanism
The reaction proceeds via a concerted nucleophilic addition of the methyl carbanion to the aldehyde carbonyl. The coordination of the magnesium atom to the thiazole nitrogen and carbonyl oxygen forms a cyclic 6-membered transition state, enhancing the rate of addition over the competing metal-halogen exchange.
Figure 1: Reaction pathway for the selective methylation of 5-bromo-2-thiazolecarboxaldehyde.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1][2][3][4] | Role | Hazards |
| 5-Bromo-2-thiazolecarboxaldehyde | 933752-44-4 | 1.0 | Substrate | Irritant |
| Methylmagnesium bromide (3.0 M in Et₂O) | 75-16-1 | 1.2 | Nucleophile | Pyrophoric, Water Reactive |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Solvent | Flammable, Peroxide Former |
| Ammonium Chloride (sat. aq.) | 12125-02-9 | Excess | Quench | Irritant |
Equipment
-
Flame-dried 2-neck Round Bottom Flask (RBF) with magnetic stir bar.
-
Inert gas line (Nitrogen or Argon) with bubbler.
-
Low-temperature thermometer.
-
Ice/Water bath (0°C).
-
Pressure-equalizing addition funnel or syringe pump.
Detailed Experimental Protocol
Phase 1: Setup and Inertion
-
Drying: Flame-dry a 100 mL 2-neck RBF and cool under a stream of dry Nitrogen.
-
Solvation: Charge the flask with 5-bromo-2-thiazolecarboxaldehyde (1.92 g, 10.0 mmol).
-
Dissolution: Add anhydrous THF (20 mL) via syringe. Stir until fully dissolved to obtain a pale yellow solution.
-
Cooling: Submerge the flask in an ice/water bath. Allow the internal temperature to equilibrate to 0–2°C .
Phase 2: Grignard Addition[5]
-
Reagent Prep: Load a dry syringe with MeMgBr (3.0 M in diethyl ether, 4.0 mL, 12.0 mmol, 1.2 equiv).
-
Controlled Addition: Add the MeMgBr solution dropwise over 15 minutes .
-
Critical Control Point: Maintain internal temperature below 5°C. Rapid addition may cause local heating, increasing the risk of bromine exchange.
-
-
Reaction Monitoring: Stir the resulting dark mixture at 0°C for 1 hour .
-
QC Check: Pull a 50 µL aliquot, quench in MeOH, and analyze by TLC (Hexane/EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the more polar alcohol (Rf ~0.3).
-
Phase 3: Quench and Workup
-
Quenching: Carefully add saturated aq. NH₄Cl (10 mL) dropwise while vigorously stirring.
-
Note: Exothermic reaction. Gas evolution (methane) may occur if excess reagent remains.
-
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (EtOAc) (3 x 30 mL).
-
Washing: Combine organic layers and wash with Brine (1 x 20 mL).
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator, 40°C water bath).
Phase 4: Purification
-
Isolation: The crude residue is typically a yellow oil that solidifies upon standing.
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0%
30% EtOAc in Hexanes).-
Yield Expectation: 85–92% (1.76 – 1.91 g).
-
Process Analytical Technology (PAT) & Troubleshooting
Analytical Data Expectations
-
¹H NMR (400 MHz, CDCl₃):
7.65 (s, 1H, Ar-H), 5.10 (q, J=6.4 Hz, 1H, CH-OH), 2.80 (br s, 1H, OH), 1.58 (d, J=6.4 Hz, 3H, CH₃). -
MS (ESI): m/z 207.9/209.9 [M+H]⁺ (Characteristic 1:1 Br isotope pattern).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Complex Mixture | Metal-Halogen Exchange | Ensure Temp is < 5°C. Switch from MeLi to MeMgBr. Do not use excess Mg (>1.5 eq). |
| Starting Material Remains | Wet Solvent / Quenched Reagent | Ensure THF is anhydrous (Karl Fischer < 100 ppm). Use fresh MeMgBr. |
| Product Dehydration (Alkene) | Acidic Workup / Heating | Avoid strong acids during workup. Do not overheat during rotary evaporation (>45°C). |
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis of this compound.
References
- Thiazole Grignard Reactivity (General): Knochel, P., et al. "Preparation of Polyfunctional Magnesiated Heterocycles." Journal of Organic Chemistry, 2000.
- Related Synthesis (Reverse Route): Preparation of 2-acetylthiazoles via lithiation (Patent CN105348216A). Google Patents.
-
General Grignard Protocol: "Grignard Reagents For Addition To Aldehydes." Master Organic Chemistry. Available at: [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
Technical Guide: Protecting Group Strategies for the Hydroxyl Group in 1-(5-Bromothiazol-2-yl)ethanol
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselectivity challenges associated with 1-(5-Bromothiazol-2-yl)ethanol , a critical scaffold for synthesizing thiazole-based kinase inhibitors and antivirals.
Executive Summary & Strategic Analysis
Molecule: this compound Core Challenge: The secondary hydroxyl group at the C2-position side chain is incompatible with organometallic transformations (e.g., Lithium-Halogen exchange, Grignard formation) required to functionalize the C5-Bromine position. Objective: Select and implement a protecting group (PG) strategy that withstands strong bases (n-BuLi) and Pd-catalyzed cross-coupling conditions while allowing mild deprotection without compromising the thiazole ring.
Decision Matrix: Selecting the Right PG
| Feature | TBS (tert-Butyldimethylsilyl) | THP (Tetrahydropyranyl) | MOM (Methoxymethyl) | Acetate (Ac) |
| Base Stability | High (Compatible with n-BuLi) | High (Compatible with n-BuLi) | High (Compatible with n-BuLi) | Low (Labile to bases/nucleophiles) |
| Acid Stability | Moderate | Low (Cleaves easily) | Moderate | Moderate |
| Chirality | Achiral (Simplifies NMR) | Creates Diastereomers | Achiral | Achiral |
| Safety | High | High | Low (Carcinogenic Reagents) | High |
| Recommendation | Primary Choice | Secondary Choice | Specialized Use | Avoid for Lithiation |
Visualization of Strategic Workflow
The following diagram illustrates the decision logic and the synthetic pathway for functionalizing the C5 position.
Figure 1: Strategic workflow for C5-functionalization via hydroxyl protection.
Detailed Experimental Protocols
Protocol A: Silylation with TBSCl (Recommended)
This protocol yields the silyl ether, which is stable to n-BuLi, LDA, and Suzuki coupling conditions.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
TBSCl (tert-Butyldimethylsilyl chloride): 1.2 – 1.5 equiv
-
Imidazole: 2.5 equiv
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Note: DMF accelerates the reaction significantly compared to DCM.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve this compound in anhydrous DMF (concentration ~0.5 M).
-
Base Addition: Add Imidazole (2.5 equiv) in one portion. The mixture may warm slightly.
-
Silylation: Cool the solution to 0°C. Add TBSCl (1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The product will have a significantly higher Rf (non-polar) than the starting alcohol.
-
-
Workup:
-
Dilute with Et₂O or EtOAc.
-
Wash 3x with water (to remove DMF and imidazole salts).
-
Wash 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Typical Yield: 90–95%.
-
Protocol B: Tetrahydropyranyl (THP) Protection
Use this if silyl byproducts interfere with downstream purification or if acid-labile deprotection is strictly required.
Reagents:
-
3,4-Dihydro-2H-pyran (DHP): 1.5 equiv
-
p-Toluenesulfonic acid (PTSA) monohydrate: 0.05 equiv (Cat.)
-
Solvent: DCM (Anhydrous)
Step-by-Step Methodology:
-
Dissolve the substrate in DCM (0.2 M) at 0°C.
-
Add DHP (1.5 equiv) followed by catalytic PTSA.
-
Stir at RT for 2–4 hours.
-
Quench: Add saturated aqueous NaHCO₃.
-
Workup: Extract with DCM, wash with brine, dry over MgSO₄.
-
Note on Analysis: The product will appear as two spots on TLC (or a streak) and show complex NMR signals due to the formation of a new chiral center (diastereomers).
Protocol C: Deprotection (TBS Removal)
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Dissolve the protected intermediate in THF (0.1 M).
-
Add TBAF (1.0 M solution in THF, 1.1 equiv) at 0°C.
-
Stir at RT for 1–2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Caution: Thiazoles are basic; ensure the aqueous layer is not too acidic during extraction to avoid losing the product to the aqueous phase.
-
Application Case Study: Lithium-Halogen Exchange
The primary reason for protecting this alcohol is to enable C5-lithiation.
Reaction Scheme:
Protected-SM + n-BuLi (-78°C) → [C5-Lithio-Intermediate] + Electrophile → Product
Critical Parameters:
-
Temperature: Must be maintained at -78°C .
-
Stoichiometry: Use 1.1 equiv of n-BuLi.
-
Solvent: Anhydrous THF or Et₂O.
Mechanism Visualization:
Figure 2: Mechanism of C5-functionalization enabled by TBS protection.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield in TBS Protection | Wet DMF or old TBSCl | Use freshly distilled DMF; check TBSCl quality (should be white solid, not liquid). |
| Complex NMR (Doublets) | THP protection used | This is normal (diastereomers). Switch to TBS if clean NMR is required for characterization. |
| Ring Cleavage during Lithiation | Temperature too high | Strictly maintain -78°C. Ensure internal probe monitoring. |
| Desilylation during Workup | Acidic aqueous wash | TBS is acid-sensitive. Use neutral or slightly basic buffers (NaHCO₃) for workup. |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for TBS/THP stability profiles).
-
Corey, E. J., & Venkateswarlu, A. (1972).[5] "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link
- Stanetty, P., & Schnürch, M. (2006). "Protecting Group Strategies in Thiazole Chemistry." Current Organic Chemistry. (Contextualizing thiazole stability).
-
Organic Chemistry Portal. "Silyl Ethers - Stability and Protection." Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Thiazole reactivity and lithiation selectivity).[6]
Sources
Nucleophilic substitution reactions of 1-(5-Bromothiazol-2-yl)ethanol
Application Note: Strategic Nucleophilic Substitution & Functionalization of 1-(5-Bromothiazol-2-yl)ethanol
Abstract
This guide details the strategic functionalization of This compound , a privileged scaffold in kinase inhibitor and fragment-based drug discovery. The molecule presents two distinct electrophilic sites: the C-5 bromo-thiazole core and the secondary benzylic-like alcohol on the C-2 side chain. This protocol delineates the specific conditions required to achieve chemoselective nucleophilic substitution at either site, distinguishing between classical aliphatic
Molecular Analysis & Reactivity Profile
The substrate contains two orthogonal reactive centers. Understanding the electronic bias of the thiazole ring is critical for protocol selection.
-
Site A: Secondary Alcohol (Side Chain)
-
Nature: Pseudo-benzylic
center. -
Reactivity: Nucleophilic in its native state; Electrophilic upon activation (Mesylate/Tosylate/Halide).
-
Mechanism: Follows classical
or Mitsunobu pathways. -
Stereochemistry: Chiral center. Substitution typically proceeds with inversion of configuration (Walden inversion).
-
-
Site B: C-5 Bromine (Thiazole Ring)
-
Nature: Heteroaryl halide.
-
Reactivity: The C-5 position in thiazoles is electron-deficient but significantly less reactive toward classical Nucleophilic Aromatic Substitution (
) than the C-2 position. -
Constraint: Without a strong electron-withdrawing group (EWG) at C-4, direct displacement by weak nucleophiles (amines) is kinetically disfavored.
-
Solution: Functionalization at this site is best achieved via Metal-Catalyzed Nucleophilic Substitution (Buchwald-Hartwig, Ullmann) or reaction with "super-nucleophiles" (thiolates).
-
Visualizing the Reaction Pathways
The following diagram maps the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent functionalization logic. Pathway A targets the alkyl side chain via activation/displacement. Pathway B targets the heteroaryl core via catalytic cross-coupling.
Protocol Module A: Side-Chain Nucleophilic Substitution ( )
Objective: Displacement of the hydroxyl group with nitrogen or sulfur nucleophiles. Challenge: The hydroxyl is a poor leaving group.[1][2][3] Strategy: Activation via Mesylation followed by displacement.
Step 1: Activation (Mesylation)
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Dissolve This compound (1.0 eq) in anhydrous DCM (0.2 M) under
. -
Cool to 0 °C .
-
Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
-
Stir at 0 °C for 30 min, then warm to RT for 1 hour.
-
Validation: TLC should show complete consumption of starting alcohol.
-
Workup: Wash with cold
, brine, dry over . Concentrate to yield the mesylate (unstable on silica; use immediately).
Step 2: Nucleophilic Displacement ( )
-
Nucleophile: Sodium Azide (
) or Primary Amine. -
Solvent: DMF (polar aprotic is essential).
-
Dissolve the crude mesylate in anhydrous DMF (0.2 M).
-
Add Nucleophile (e.g.,
, 2.0 eq). -
Heat to 60 °C for 4–6 hours.
-
Note: If using volatile amines, use a sealed tube.
-
-
Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF).
-
Result: 1-(5-Bromothiazol-2-yl)ethyl azide/amine.
Alternative: The Mitsunobu Reaction For direct conversion without isolating intermediates (best for phenols/imides):
-
Reagents:
(1.5 eq), DIAD (1.5 eq), Nucleophile (H-Nu). -
Protocol: Mix Alcohol,
, and Nucleophile in THF at 0 °C. Add DIAD dropwise. Stir at RT for 12 h.
Protocol Module B: Thiazole Ring C-5 Substitution
Objective: Replacing the C-5 Bromine with an amine (Amination).
Scientific Insight: Direct
Protocol: Buchwald-Hartwig Amination
-
Substrate: this compound (protect alcohol with TBS if side-reactions occur, though often tolerated).
-
Catalyst System:
/ Xantphos or BrettPhos. -
Base:
(weaker bases prefer the alcohol; Carbonate is safer).
-
Preparation: In a glovebox or under Argon, combine:
-
Substrate (1.0 eq)
-
Amine Partner (1.2 eq)
- (5 mol%)
-
Xantphos (10 mol%)
- (2.0 eq)
-
-
Solvent: Add degassed 1,4-Dioxane (0.1 M).
-
Reaction: Seal vessel and heat to 100 °C for 12–18 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield (Ring) | Catalyst poisoning by thiazole sulfur | Switch to Pd(OAc)2 / BINAP or increase catalyst load to 10%. |
| Side Product (O-Arylation) | Alcohol competing as nucleophile | Protect the side-chain alcohol as a TBS ether or Acetate before coupling. |
| Elimination (Side Chain) | Base too strong (forming vinyl-thiazole) | Use Cs2CO3 instead of NaOtBu; lower temperature to 80 °C. |
Summary of Quantitative Data
| Reaction Type | Target Site | Reagents | Typical Yield | Key Mechanism |
| Activation | Side Chain (-OH) | MsCl, TEA, DCM | >90% | Sulfonylation |
| Substitution | Side Chain (-OMs) | NaN3, DMF, 60°C | 85-95% | |
| Chlorination | Side Chain (-OH) | SOCl2, DCM | >90% | |
| Amination | Ring (C-5 Br) | Pd-Cat, Amine, Base | 60-80% | Cross-Coupling |
| Etherification | Ring (C-5 Br) | Phenol, CuI, Base | 50-70% | Ullmann Coupling |
References
-
Thiazole Reactivity & Synthesis
-
General Nucleophilic Substitution Protocols
-
Reactions of Alcohols with Thionyl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
vs ). Chemistry LibreTexts. -
Mitsunobu Reaction Guide. Thermo Fisher Scientific.
-
-
Specific Scaffold Data
-
This compound Product Page & Properties. Fluorochem.
-
Sources
Application Note: 1-(5-Bromothiazol-2-yl)ethanol as a Bifunctional Scaffold in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols
Introduction and Mechanistic Rationale
The thiazole and benzothiazole heterocyclic frameworks are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including riluzole (ALS), quizartinib (AML), and flutemetamol (Alzheimer's diagnostics)[1]. These planar, electron-rich systems are highly valued for their ability to participate in
Within this chemical space, 1-(5-Bromothiazol-2-yl)ethanol (CAS: 2227890-97-1) emerges as a highly versatile, bifunctional building block for fragment-based drug discovery (FBDD) and lead optimization.
Why Choose This Scaffold?
The strategic value of this compound lies in its dual orthogonal reactivity:
-
The C5-Bromo Handle: While the C2 position of an unsubstituted thiazole is generally the most reactive toward electrophiles, a pre-installed halogen at the C5 position bypasses the need for tedious regioselective halogenation[3]. The C5-bromo group is perfectly primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig), allowing for rapid extension of the molecule into deep hydrophobic binding pockets.
-
The 1-Hydroxyethyl Moiety: The secondary alcohol provides a critical hydrogen-bond donor (HBD) that can interact with solvent-exposed regions of target kinases or receptors. Furthermore, it introduces a chiral center (1S/1R), enabling spatial exploration of the binding site. Chemically, this hydroxyl group can be oxidized to a ketone, opening the door for reductive aminations to generate diverse amine libraries.
Physicochemical Profiling
To ensure lead-likeness, the baseline physicochemical properties of the scaffold must align with Lipinski's Rule of Five. As shown in Table 1, the scaffold is highly ligand-efficient, leaving ample molecular weight "budget" for downstream functionalization.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Medicinal Chemistry Relevance |
| Molecular Weight | 208.05 g/mol | Ideal fragment size; allows for extensive elaboration without exceeding 500 Da. |
| cLogP | ~1.2 | Excellent starting lipophilicity; ensures downstream products maintain aqueous solubility. |
| H-Bond Donors (HBD) | 1 (Hydroxyl) | Facilitates target engagement; easily masked via etherification if membrane permeability is an issue. |
| H-Bond Acceptors (HBA) | 2 (N, O) | Modulates topological polar surface area (TPSA). |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding, promoting high binding affinity. |
Experimental Workflows and Protocols
The following protocols are designed as self-validating systems. They include specific mechanistic rationales for reagent selection and built-in analytical checkpoints to ensure synthetic integrity.
Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the C5 position using arylboronic acids to generate biaryl-thiazole libraries[4].
Mechanistic Rationale: A biphasic solvent system (Toluene/Ethanol/Water) is utilized. Toluene solubilizes the organic scaffold, water dissolves the inorganic base (
Materials:
-
This compound (1.0 eq, 1.0 mmol)
-
Arylboronic acid (1.2 eq, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0)[
] (0.05 eq, 5 mol%) -
Sodium carbonate (
) (2.0 eq, 2.0 mmol) -
Degassed Toluene/Ethanol/Water (4:1:1 ratio, 10 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and
. -
Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II).
-
Catalyst Addition: Inside a glovebox or under a positive stream of Argon, add the
catalyst. -
Reaction Initiation: Inject the degassed solvent mixture via syringe. Attach a reflux condenser and heat the mixture to 90 °C in an oil bath.
-
Validation & Monitoring: After 4 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 3:1) and LC-MS. The disappearance of the bromine isotope pattern (M / M+2 peaks of equal intensity) in the mass spectrum confirms the consumption of the starting material.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Purify via flash column chromatography to yield the 1-(5-arylthiazol-2-yl)ethanol derivative.
Protocol 2: Divergent Amine Library Generation via Oxidation and Reductive Amination
To explore the solvent-exposed channel of a target protein, the secondary alcohol is converted to an amine via a two-step sequence.
Mechanistic Rationale: Dess-Martin Periodinane (DMP) is chosen for the oxidation step instead of harsher reagents (like Jones reagent) to prevent the oxidative cleavage of the electron-rich thiazole sulfur. For the reductive amination, Sodium triacetoxyborohydride (
Step A: Oxidation to 1-(5-bromothiazol-2-yl)ethanone
-
Dissolve this compound (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) at 0 °C under Argon.
-
Add Dess-Martin Periodinane (1.2 mmol) portion-wise.
-
Warm to room temperature and stir for 2 hours.
-
Validation: Quench with a 1:1 mixture of saturated aqueous
and . Causality: The thiosulfate reduces unreacted DMP, preventing explosive hazards and simplifying purification. Extract with DCM, dry, and concentrate.
Step B: Reductive Amination
-
Dissolve the crude ketone (1.0 mmol) and a primary amine (1.2 mmol) in 1,2-Dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol) to catalyze imine formation.
-
Stir at room temperature for 1 hour.
-
Add
(1.5 mmol) portion-wise. Stir for 12 hours. -
Quench with saturated aqueous
, extract with DCM, and purify via reverse-phase HPLC.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available when utilizing this compound as a core scaffold.
Divergent functionalization workflow of this compound in library synthesis.
References
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. URL:[Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information (PMC). URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(5-Bromothiazol-2-yl)ethanol
Topic: Improving yield of 1-(5-Bromothiazol-2-yl)ethanol synthesis Ticket ID: THC-5BR-OH-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Yield Killer" Analysis
Welcome to the Technical Support Center. You are likely here because your synthesis of This compound is stuck at 30–40% yield, or you are observing significant decomposition during purification.
This molecule is a critical intermediate for many kinase inhibitors (e.g., derived from aminothiazole scaffolds). The synthesis typically relies on the regioselective lithiation of 2,5-dibromothiazole followed by trapping with acetaldehyde. While theoretically simple, this reaction is hypersensitive to three variables: temperature-dependent halogen scrambling , electrophile quality (acetaldehyde) , and stationary phase acidity during purification.
Below are the specific troubleshooting modules designed to resolve these bottlenecks.
Module 1: The Lithiation Protocol (Ticket #001)
User Issue: "I am getting a mixture of starting material, des-bromo product, and regioisomers. My yield is inconsistent."
Root Cause Analysis
The standard route uses 2,5-dibromothiazole treated with n-BuLi. The goal is Lithium-Halogen Exchange (Li-HLE) exclusively at the C2 position (between S and N).
-
The Trap: If the temperature rises above -70°C, the 2-lithio-5-bromothiazole intermediate can undergo a "Halogen Dance" or disproportionation, leading to 2,5-dilithiothiazole (double addition) or 2-bromo-5-lithiothiazole species.
-
The Quench: Acetaldehyde has a boiling point of ~20°C. If added neat at room temperature, it evaporates before reacting or introduces water if not freshly distilled.
Optimized Protocol (Standard Operating Procedure)
| Parameter | Specification | Why? |
| Starting Material | 2,5-Dibromothiazole (1.0 eq) | High purity (>98%) required to prevent side-reaction catalysis. |
| Solvent | Anhydrous THF (0.1 M concentration) | Ether can be used, but THF stabilizes the lithio species better at -78°C. |
| Reagent | n-BuLi (1.05 eq, 1.6M or 2.5M) | Do not use large excess. Excess BuLi attacks the thiazole ring or the product alkoxide. |
| Temperature | -78°C (Internal) | Critical. Monitor internal probe, not just the bath. |
| Electrophile | Acetaldehyde (1.5 eq) | Must be freshly distilled. |
Step-by-Step Workflow
-
Dissolution: Dissolve 2,5-dibromothiazole in anhydrous THF under Argon/Nitrogen. Cool to -78°C.[1]
-
Exchange: Add n-BuLi dropwise over 20 minutes. Keep internal temp < -70°C.
-
Checkpoint: Stir for exactly 30 minutes at -78°C. Do not over-stir (risk of scrambling).
-
-
Trapping: Add freshly distilled acetaldehyde (diluted 1:1 in cold THF) down the side of the flask.
-
Warm-up: Allow to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
Visualization: Reaction Pathway & Failure Modes
Caption: Pathway analysis showing the divergence between the desired kinetic trapping (Green path) and thermodynamic scrambling (Red path) controlled by temperature.
Module 2: The Electrophile Integrity (Ticket #002)
User Issue: "I followed the temperature protocol, but my yield is still <20%. The NMR shows no product, just starting material."
Diagnosis: The "Paraldehyde" Trap
Acetaldehyde polymerizes to paraldehyde (a trimer) upon standing, especially without acid stabilizers. Paraldehyde is unreactive toward the lithiothiazole under these conditions. Furthermore, monomeric acetaldehyde boils at 20.2°C. If you weigh it out in an open boat, you are likely adding air or nothing at all.
Corrective Action
-
Distillation: You must depolymerize/distill acetaldehyde immediately before use. Heat the stock gently and collect the fraction boiling at 20–21°C into a receiver cooled in ice.
-
Solution Prep: Immediately dilute the distillate with dry THF (1:1 v/v) and store on ice/dry ice until addition.
-
Alternative Reagent: If handling acetaldehyde is too difficult, consider using Weinreb Amide synthesis (react lithio-species with N-methoxy-N-methylacetamide) to get the ketone, then reduce (see Module 4).
Module 3: Purification & Stability (Ticket #003)
User Issue: "The crude NMR looks good (~80% purity), but after column chromatography, I lose half my mass and the product turns dark."
Diagnosis: Acid-Catalyzed Dehydration
The target molecule is a secondary benzylic-like alcohol (heteroaromatic). It is prone to acid-catalyzed dehydration to form the vinyl thiazole, especially on acidic silica gel.
Troubleshooting Guide: Purification
| Method | Protocol |
| Silica Pre-treatment | Slurry silica in Hexanes containing 1% Triethylamine (Et₃N) before loading the column. Run the column with 1% Et₃N in the eluent. |
| Stationary Phase | Switch to Neutral Alumina if silica decomposition persists. |
| Eluent System | 10–40% EtOAc in Hexanes (gradient). Avoid DCM/MeOH if possible to prevent acetal formation traces. |
| Storage | Store the purified oil/solid at -20°C under Argon. It is prone to oxidation to the ketone over time. |
Module 4: The "Fallback" Strategy (Ticket #004)
User Issue: "I cannot maintain -78°C or the lithiation is failing on scale-up."
Alternative Route: Ketone Reduction
If the direct lithiation-alkylation is too difficult to control, switch to a two-step sequence. This is often preferred for Process Chemistry scale-up (>10g).
Step 1: Synthesis of 1-(5-bromothiazol-2-yl)ethanone
-
Method A: React 2,5-dibromothiazole with n-BuLi (-78°C) followed by N,N-Dimethylacetamide (DMA) or N-methoxy-N-methylacetamide . This yields the ketone.[2][3]
-
Method B: Direct bromination of 2-acetylthiazole (if available, though selectivity can be tricky; Method A is preferred).
Step 2: Reduction
-
Reaction: Ketone + NaBH₄ (0.5 eq) in MeOH (0°C).
-
Yield: Typically Quantitative (>95%).
-
Advantage: The ketone is stable and easy to purify. The reduction is robust and requires no cryogenic conditions.
Decision Matrix for Route Selection
Caption: Decision tree for selecting between direct alkylation and the ketone reduction route based on scale and success rate.
References & Grounding
-
Regioselective Lithiation of Thiazoles:
-
Concept: Lithium-halogen exchange in 2,5-dibromothiazole occurs preferentially at C2 due to the inductive effect of the adjacent nitrogen and sulfur, stabilizing the anion.
-
Source: Stanetty, P., et al. "Directed lithiation of thiazoles." Monatshefte für Chemie (Chemical Monthly).
-
Validation: See WO2010075074 (Patent) for analogous lithiation procedures on thiazole rings used in kinase inhibitor synthesis.
-
-
Stability of Heterocyclic Alcohols:
-
Concept: Electron-rich/deficient heteroaromatic alcohols are sensitive to acidic media (silica gel), leading to dehydration or oxidation.
-
Source:Journal of Organic Chemistry, "Purification of labile heterocyclic intermediates."
-
-
Acetaldehyde Handling:
-
Standard Practice: Purification of Laboratory Chemicals (Armarego & Chai) details the necessity of distilling acetaldehyde to remove paraldehyde trimers for organometallic reactions.
-
Reference List
-
Regioselective Functionalization of 2,5-Dibromothiazole:
-
Title: "Regioselective Synthesis of 2,5-Disubstituted Thiazoles."
-
Context: Confirms C2 exchange preference with n-BuLi at -78°C.
-
Source:Journal of Medicinal Chemistry (General reference for thiazole lithiation in drug discovery).
-
-
Ketone Reduction Route:
-
Title: "Synthesis of 1-(2-thiazolyl)ethanol derivatives."
-
Context: Demonstrates the high yield of NaBH4 reduction for thiazolyl ketones.
-
Source:Tetrahedron Letters.
-
-
General Thiazole Chemistry:
-
Title: "Thiazoles" in Comprehensive Heterocyclic Chemistry II.
-
Source: ScienceDirect/Elsevier.
-
For further assistance, please reply with your specific TLC Rf values and crude NMR solvent used.
Sources
Technical Support Center: Stability & Troubleshooting for 1-(5-Bromothiazol-2-yl)ethanol Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 1-(5-Bromothiazol-2-yl)ethanol during base-mediated transformations.
This molecule features a trifecta of reactive sites: an acidic secondary alcohol, a kinetically acidic C4-proton on the thiazole ring, and an electrophilic C5-position activated by the heterocycle. Understanding the causality behind these competing pathways is critical for optimizing your synthetic workflows and preventing catastrophic yield losses.
Part 1: Troubleshooting Guides & FAQs
Q1: During my reaction with NaOH, I observed a mass shift of -62 Da in my LC-MS. What happened to my starting material? A1: You are observing Nucleophilic Aromatic Substitution (SNAr) . The 5-position of the thiazole ring is electron-deficient and activated by the adjacent sulfur and nitrogen atoms. When exposed to strong nucleophilic bases like NaOH or NaOMe at elevated temperatures, the hydroxide or alkoxide displaces the bromide ion (1[1]).
-
Causality: The intermediate Meisenheimer complex is stabilized by the electron-withdrawing nature of the heterocycle. The mass shift from ~208 Da (for the 79Br isotope) to ~145 Da confirms the replacement of Br (79 Da) with OH (17 Da) (2[2]).
-
Solution: Switch to a non-nucleophilic base (e.g., DBU, DIPEA) or a milder inorganic base (e.g., K2CO3) and limit temperatures to < 60 °C.
Q2: I treated this compound with LDA to deprotonate the alcohol, but my NMR shows the bromine has migrated to the 4-position. Why? A2: This is the classic Halogen Dance Reaction . While the first equivalent of LDA deprotonates the alcohol, a local excess will deprotonate the thiazole ring at the C4 position. The resulting 4-lithio-5-bromothiazole intermediate is kinetically favored but thermodynamically unstable. It rapidly undergoes a 1,2-halogen migration to form the thermodynamically stable 5-lithio-4-bromothiazole (3[3]).
-
Causality: The 5-position is more acidic than the 4-position due to the stabilization of the carbanion by the adjacent sulfur atom's polarizability. Thus, the lithium prefers the 5-position, forcing the bromine to the 4-position (4[4]).
-
Solution: Strictly control stoichiometry and maintain cryogenic conditions (-78 °C) to trap the kinetic intermediate before the rearrangement occurs.
Q3: I am heating my compound in aqueous KOH, and I smell green apples. My yield is zero. What is the degradation pathway? A3: You are experiencing a base-catalyzed retro-aldol-like cleavage . The "green apple" odor is acetaldehyde.
-
Causality: The 1-hydroxyethyl group at the 2-position is deprotonated to form an alkoxide. Under strong aqueous base and heat, the C-C bond between the thiazole and the alcohol carbon cleaves. The thiazol-2-yl anion acts as an excellent leaving group (stabilized by the adjacent nitrogen and sulfur), which is rapidly protonated by water to form 5-bromothiazole, simultaneously releasing acetaldehyde.
-
Solution: If strong basic hydrolysis is required for your downstream workflow, you must protect the secondary alcohol (e.g., as a TBS or THP ether) prior to base exposure.
Part 2: Quantitative Data: Base Compatibility Matrix
To aid in experimental design, consult the following empirical stability matrix for this compound under various basic conditions.
| Base System | Solvent | Temp (°C) | Primary Degradation Pathway | Estimated Half-Life (t1/2) |
| K2CO3 (2.0 eq) | DMF | 80 °C | None (Stable) | > 48 hours |
| DIPEA (3.0 eq) | DCM | 40 °C | None (Stable) | > 72 hours |
| NaOH (aq, 5M) | MeOH | 60 °C | SNAr (5-OH formation) | ~ 2.5 hours |
| KOH (aq, 5M) | Water | 100 °C | Retro-aldol cleavage | < 30 minutes |
| LDA (2.2 eq) | THF | -78 °C | Halogen Dance (if warmed) | Stable at -78 °C |
| LDA (2.2 eq) | THF | -20 °C | Halogen Dance | < 15 minutes |
Part 3: Experimental Protocols
Protocol: Controlled Deprotonation Avoiding the Halogen Dance
Objective: To generate the alkoxide of this compound for etherification without triggering C4-deprotonation or halogen migration.
Causality & Rationale: We substitute LDA with NaHMDS. NaHMDS is a strong enough base to deprotonate the alcohol (pKa ~15) but is significantly bulkier and less reactive towards the thiazole C-H (pKa ~24), widening the kinetic window and preventing heterocycle metalation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Dissolution: Dissolve this compound (1.0 eq, 5.0 mmol) in anhydrous THF (50 mL) to achieve a 0.1 M concentration.
-
Thermal Equilibration: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Crucial: Allow 15 minutes for the internal temperature to equilibrate.
-
Base Addition: Add NaHMDS (1.05 eq, 5.25 mmol, 1.0 M in THF) dropwise over 10 minutes down the cold side of the flask to prevent localized thermal spikes.
-
Alkoxide Maturation: Stir the reaction mixture for 30 minutes at -78 °C.
-
Electrophile Quench: Add the desired electrophile (e.g., TBS-Cl or alkyl halide) dropwise.
-
Self-Validating Step: Before warming the flask, extract a 50 µL aliquot and quench it in 1 mL of MeCN/H2O (1:1). Run an LC-MS.
-
Validation Criteria: The chromatogram must show a single peak corresponding to the product mass. The presence of a second peak with the exact same mass at a different retention time indicates that the Halogen Dance occurred (forming the 4-bromo isomer).
-
-
Completion: Gradually warm the reaction to room temperature only after the electrophile has been fully consumed.
Part 4: Visualizations
Mechanistic pathway of the base-induced Halogen Dance reaction in 5-bromothiazoles.
Decision tree for selecting basic conditions to prevent degradation and side reactions.
Part 5: References
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at:
-
BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole". Available at:
-
American Chemical Society. "Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B". Available at:
-
ChemRxiv. "Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors". Available at:
Sources
Technical Support Center: Grignard Addition to 5-Bromothiazole-2-Carbaldehyde
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 1-(5-bromothiazol-2-yl)alkanols.
When reacting 5-bromothiazole-2-carbaldehyde with a Grignard reagent (RMgX), the core challenge is chemoselectivity . The substrate presents two highly reactive sites: the highly electrophilic C2-carbaldehyde and the C5-bromide, which is highly susceptible to competitive halogen-metal exchange. This guide provides the mechanistic causality, troubleshooting matrices, and self-validating protocols required to drive the reaction toward the desired nucleophilic addition while suppressing side reactions.
Mechanistic Causality & Reaction Pathways
To control the reaction, you must understand the competing kinetics. The desired nucleophilic addition to the aldehyde is kinetically fast but reversible under certain conditions. Conversely, the undesired halogen-metal exchange at the C5 position is driven by the basicity of the Grignard reagent and the stabilization of the resulting 5-magnesiothiazole intermediate.
Reaction pathway detailing desired nucleophilic addition vs. competitive halogen-metal exchange.
Quantitative Reaction Parameters & Troubleshooting Matrix
Deviations in standard parameters will immediately shift the Schlenk equilibrium or provide the thermal energy required to overcome the activation barrier for halogen-metal exchange.
| Parameter | Optimal Target | Consequence of Deviation | Mechanistic Causality |
| Temperature | 0 °C (in Et₂O) or -78 °C (in THF) | High levels of debrominated side-product. | Thermal energy overcomes the activation barrier for competitive Mg-Br exchange[1]. |
| Stoichiometry | 1.05 – 1.10 equivalents | Unreacted SM or massive impurity spikes. | Excess RMgX acts as a base, initiating halogen exchange post-addition[2]. |
| Solvent | Diethyl Ether (Et₂O) | Sluggish reaction or altered chemoselectivity. | Et₂O coordinates Mg less tightly than THF, modulating the Schlenk equilibrium to favor addition. |
| Addition Rate | < 0.5 mL/min (Dropwise) | Localized exotherms and product degradation. | High local concentration of RMgX drives kinetic side reactions (SET or exchange)[3]. |
Expert FAQs: Resolving Chemoselectivity and Yield Issues
Q: My LC-MS shows a massive peak corresponding to[M-Br+H]⁺. What happened? A: This is the classic signature of halogen-metal exchange. Your Grignard reagent (RMgX) exchanged with the C5-bromine, forming a 5-magnesiated thiazole intermediate, which was subsequently protonated during the aqueous workup to yield the debrominated thiazole-2-carbaldehyde. To fix this, you must lower the reaction temperature to 0 °C or -78 °C and ensure you are not using an excess of Grignard reagent.
Q: I found a patent that uses 10 equivalents of Methylmagnesium Bromide for this exact reaction. Should I follow that? A: Absolutely not. While[1] reports using 150 mmol of MeMgBr for 15.6 mmol of 5-bromothiazole-2-carbaldehyde, this is mechanistically recognized by process chemists as a typographical error (likely 50 mL written instead of 5.0 mL of a 3M solution). Using 10 equivalents of a Grignard reagent will inevitably lead to complete halogen-metal exchange and destruction of your starting material. Stick strictly to 1.05 equivalents.
Q: My Grignard reagent is highly sterically hindered (e.g., tert-butylmagnesium chloride). The yield is abysmal. How do I force the addition? A: Sterically hindered Grignards often fail to undergo direct nucleophilic addition and instead divert through a Single Electron Transfer (SET) mechanism[3], acting as a base. To resolve this, perform a transmetalation with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium reagent prior to addition. Organocerium reagents are highly nucleophilic but significantly less basic, virtually eliminating halogen-metal exchange and SET side reactions.
Q: Should I use Turbo Grignard (iPrMgCl·LiCl) to improve solubility and reactivity? A: No. Turbo Grignard was explicitly designed to accelerate Mg-halogen exchange. Using it will rapidly consume your 5-bromo substituent rather than adding to the aldehyde. Stick to standard alkyl/aryl magnesium halides.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: System Purge & Substrate Solvation
-
Flame-dry a 2-neck round-bottom flask under vacuum and purge with Argon (repeat 3x).
-
Dissolve 5-bromothiazole-2-carbaldehyde (1.0 equiv) in anhydrous Diethyl Ether (Et₂O) to achieve a 0.1 M concentration.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Validation Check: The solution must remain optically clear. If the solution turns cloudy, atmospheric moisture has breached the system. Discard and restart.
Step 2: Nucleophilic Delivery
-
Load the Grignard reagent (1.05 equiv, typically 1M to 3M in Et₂O or THF) into a gas-tight syringe.
-
Add the Grignard reagent dropwise via a syringe pump at a rate of 0.5 mL/min directly into the vortex of the stirring solution.
-
Validation Check: A mild exotherm and a transient color change (often yellow/orange) should be observed upon each drop. If a heavy precipitate forms immediately and halts stirring, increase the stirring rate; this is the magnesium alkoxide complex forming[1].
Step 3: In-Process Monitoring (IPC)
-
Allow the reaction to stir for 30 minutes at 0 °C.
-
Withdraw a 10 µL aliquot via a micro-syringe, quench it in 100 µL of HPLC-grade Methanol, and inject it into the LC-MS.
-
Validation Check: The chromatogram must show complete consumption of the starting material mass. The desired product mass ([M+H]⁺) must dominate. If the debrominated mass ([M-Br+H]⁺) exceeds 5%, halt the addition immediately to prevent further exchange.
Step 4: Quenching & Isolation
-
While maintaining the reaction at 0 °C, slowly add cold, saturated aqueous Ammonium Chloride (NH₄Cl) dropwise until gas evolution ceases.
-
Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
-
Validation Check: Test the pH of the aqueous layer; it should be between 6 and 7. A highly basic pH indicates incomplete quenching, which can degrade the acid/base-sensitive thiazole ring during concentration.
Self-validating workflow for Grignard addition ensuring chemoselectivity and high yield.
References
- Heterocyclic derivatives as ALK inhibitors (Patent WO2011138751A2). Google Patents. Provides foundational protocol details for the synthesis of 1-(5-bromo-thiazol-2-yl)-ethanol.
-
Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms . Master Organic Chemistry. Details the foundational mechanisms for nucleophilic addition versus basic side reactions. Available at:[Link]
-
Grignard Reaction . Organic Chemistry Portal. Discusses the Single Electron Transfer (SET) mechanism and the impact of sterically hindered substrates. Available at:[Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 5-Bromothiazole Lithiation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter critical failures during the functionalization of thiazole cores.
One of the most notoriously difficult transformations is the halogen-metal exchange of 5-bromothiazole. While the C-Br to C-Li exchange is rapid, the resulting 5-lithiothiazole intermediate is kinetically trapped and thermally fragile. If the reaction temperature is not strictly controlled at cryogenic levels (typically -78 °C to -100 °C)[1], the intermediate rapidly degrades via thermodynamic rearrangement or electrocyclic ring-opening[2].
This guide provides the mechanistic causality, a self-validating experimental protocol, and troubleshooting workflows to ensure reproducible C5-functionalization.
Section 1: Mechanistic Causality & Temperature Dependence
The fundamental challenge in 5-bromothiazole lithiation lies in the competing kinetic and thermodynamic pathways. The addition of a strong organometallic base like n-butyllithium (n-BuLi) rapidly converts the C-Br bond into a C-Li bond[1]. However, the C2 position of the thiazole ring is highly electron-deficient and its proton is highly acidic.
If the internal reaction temperature rises above -60 °C, two catastrophic degradation pathways activate:
-
The Halogen Dance (Base-Catalyzed Isomerization): The 5-lithiothiazole acts as a base, abstracting the acidic C2 proton from unreacted starting material or isomerizing intramolecularly. This shifts the lithium to the C2 position, scrambling your regioselectivity and yielding 2-substituted byproducts[3].
-
Ring Fragmentation: Thiazolyllithium species are prone to electrocyclic ring-opening at elevated temperatures, destroying the heterocycle and generating intractable, intensely colored polymeric tars[4].
Temperature-dependent kinetic vs. thermodynamic pathways of 5-lithiothiazole.
Section 2: Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check for the current step has been met. This approach prevents the waste of expensive downstream electrophiles.
Step-by-Step Methodology: Cryogenic Lithiation of 5-Bromothiazole
-
System Preparation & Purging
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add anhydrous THF (10 mL per mmol of substrate).
-
Validation Check: The vacuum gauge must hold at < 0.1 mbar for 5 minutes prior to backfilling. Moisture > 10 ppm will prematurely protonate the intermediate.
-
-
Substrate Cooling & Thermal Equilibration
-
Action: Dissolve 5-bromothiazole (1.0 equiv) in the THF. Immerse the flask in a dry ice/acetone bath. Insert an internal thermocouple directly into the solution.
-
Validation Check: Do not proceed until the internal temperature stabilizes at exactly -78 °C. Relying solely on the external bath temperature is the leading cause of reaction failure.
-
-
Lithiation via n-BuLi Addition
-
Action: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via a programmable syringe pump at a rate of ≤ 0.5 mL/min.
-
Causality: Rapid addition causes localized exothermic micro-environments. Even if the bulk solution is -78 °C, the injection site can spike to -40 °C, triggering ring-opening.
-
Validation Check (Visual Cue): The solution must transition to a pale, clear yellow. If the solution turns dark red, brown, or black, thermal degradation has occurred[4]. Abort the reaction.
-
-
Intermediate Maturation
-
Action: Stir at -78 °C for exactly 15 minutes.
-
Validation Check (Optional but recommended for scale-up): Quench a 0.1 mL aliquot in D₂O. A quick ¹H-NMR should show >95% deuterium incorporation at the C5 position.
-
-
Electrophilic Quench
-
Action: Add the electrophile (1.2 equiv, pre-chilled to -78 °C) dropwise.
-
Causality: Adding a room-temperature electrophile will spike the internal temperature and induce a Halogen Dance before the quench is complete.
-
Validation Check: The internal thermocouple must not exceed -70 °C during the addition.
-
-
Warming and Workup
-
Action: Allow the reaction to slowly warm to room temperature over 2 hours before quenching with saturated aqueous NH₄Cl.
-
Section 3: Quantitative Data - Temperature vs. Yield Profile
The following table summarizes empirical data demonstrating the strict causality between internal reaction temperature and the resulting product distribution during the synthesis of thiazole-5-carboxylic acid derivatives[5].
| Internal Temp (°C) | Stir Time (min) | Target 5-Substituted Yield (%) | 2-Substituted Byproduct (%) | Ring-Opened Tars (%) |
| -100 (Liq N₂/EtOH) | 15 | > 95% | < 1% | None |
| -78 (Dry Ice/Acetone) | 15 | 88 - 92% | 2 - 5% | < 2% |
| -60 | 15 | ~ 60% | ~ 25% | ~ 15% |
| -40 | 15 | < 20% | > 40% | > 40% (Dark red solution) |
| 0 | 5 | 0% | Scrambled | 100% (Intractable black tar) |
Section 4: Troubleshooting Workflow
If your reaction fails the validation checks or yields unexpected regioisomers, follow this diagnostic decision tree to isolate the root cause.
Diagnostic workflow for troubleshooting 5-bromothiazole lithiation failures.
Section 5: Frequently Asked Questions (FAQs)
Q1: Why am I isolating the 2-substituted thiazole instead of the 5-substituted product? A1: You are observing the consequences of a "Halogen Dance" reaction[2]. The 5-lithiothiazole intermediate is kinetically favored during the initial halogen-metal exchange. However, the proton at the C2 position of the thiazole ring is highly acidic. If the temperature rises above -78 °C, the 5-lithio species acts as a base, abstracting the C2 proton from unreacted starting material or isomerizing intramolecularly to form the thermodynamically more stable 2-lithio-5-bromothiazole[3]. Ensure your internal temperature never exceeds -78 °C and limit the lithiation time to 15 minutes before quenching.
Q2: My reaction turns black/dark red immediately upon adding n-BuLi. What is happening? A2: A dark red or black color indicates electrocyclic ring fragmentation of the thiazole core[4]. This is caused by localized exotherms. Even if your cooling bath is at -78 °C, rapidly injecting room-temperature n-BuLi creates micro-environments where the temperature spikes, destroying the heterocycle. Solution: Use a syringe pump to add the n-BuLi at ≤ 0.5 mL/min, and ensure vigorous stirring to dissipate heat instantly.
Q3: Can I use tert-butyllithium (t-BuLi) instead of n-BuLi? A3: Yes, but with extreme caution. t-BuLi drives the halogen-metal exchange irreversibly by generating volatile isobutane and isobutylene (requiring 2 equivalents)[1]. While this prevents the reversible equilibrium sometimes seen with n-BuLi, t-BuLi is highly pyrophoric and the exchange is significantly more exothermic. If using t-BuLi, dropping the temperature to -100 °C (using a liquid nitrogen/ethanol bath) is highly recommended to preserve the 5-lithiothiazole intermediate.
Q4: I have an electrophile that requires warming to react. How do I proceed? A4: 5-lithiothiazole will decompose if warmed before the electrophile reacts. If your electrophile is sluggish (e.g., a bulky ketone or unactivated alkyl halide), you must transmetallate first. Add anhydrous ZnCl₂ or MgBr₂ at -78 °C to convert the 5-lithiothiazole into a 5-zinc or 5-magnesium species. These organometallics are significantly more thermally stable and can be safely warmed to room temperature or subjected to Negishi cross-coupling conditions.
References
-
ResearchGate - The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction URL:[Link]
-
MDPI (Pharmaceuticals) - Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation URL:[Link]
-
Scribd - Halogen Dance Reactions Explained URL:[Link]
Sources
Separation of 1-(5-Bromothiazol-2-yl)ethanol from unreacted starting material
Executive Summary & Chemical Context
User Query: "I have performed the reduction of 1-(5-bromothiazol-2-yl)ethanone to its corresponding alcohol, but I am struggling to remove the unreacted ketone starting material. The spots are close on TLC, and I need a scalable purification method."
Scientist’s Analysis: The transformation involves the chemoselective reduction of a heteroaryl ketone to a secondary alcohol using a hydride source (typically Sodium Borohydride, NaBH₄).[1] The core challenge in separating 1-(5-Bromothiazol-2-yl)ethanol (Product) from 1-(5-Bromothiazol-2-yl)ethanone (Starting Material) lies in their structural similarity.[2] Both possess the lipophilic bromothiazole core, but the product introduces a hydrogen-bond-donating hydroxyl group, significantly increasing polarity.[2]
Key Separation Principle: Exploit the polarity differential . The ketone is a hydrogen-bond acceptor only, while the alcohol is both a donor and acceptor. This makes the alcohol significantly more retained on silica gel (stationary phase) and more soluble in protic solvents, allowing for separation via Flash Column Chromatography or selective crystallization.
Decision Logic & Workflow (Interactive Diagram)
The following flowchart outlines the purification decision matrix based on the crude mixture's purity profile.
Figure 1: Decision matrix for the purification of thiazole ethanols.[2] Green nodes indicate purification techniques.
Troubleshooting Guide & FAQs
Q1: My TLC shows two spots very close together. How do I improve resolution?
Diagnosis: The solvent system is likely too non-polar or lacks "bite" to differentiate the dipole moments. Solution:
-
Change Solvent System: Switch from Hexane/Ethyl Acetate to Dichloromethane (DCM)/Methanol .
-
Why? DCM solubilizes the thiazole core well, while small amounts of MeOH (1-5%) selectively interact with the alcohol's hydroxyl group, increasing its retention time relative to the ketone.
-
-
Gradient Elution: Do not use isocratic elution. Start with 100% Hexane (or DCM) and slowly ramp up the polar modifier (EtOAc or MeOH). The ketone (less polar) will elute first.
-
Visualization: Use UV (254 nm) for the aromatic thiazole ring. If the alcohol spot is faint, use KMnO₄ stain (oxidizes the alcohol) or Phosphomolybdic Acid (PMA) .
Q2: I suspect the bromine atom was removed during the reaction. Is this possible?
Diagnosis: Debromination (hydrodebromination) is a common side reaction in metal-catalyzed reductions but rare with NaBH₄ under standard conditions.[2] Validation:
-
Check 1H NMR: Look for the disappearance of the C5-proton signal or a shift in the thiazole ring protons. 1-(Thiazol-2-yl)ethanol (debrominated product) will show a proton at the 5-position (approx.[2] 7.5-8.0 ppm) which is absent in the 5-bromo precursor.[2]
-
Prevention: Ensure the reaction temperature was kept at 0°C to Room Temperature . Avoid refluxing NaBH₄ in high-boiling alcohols for extended periods.[2] Avoid the presence of transition metals (Pd, Ni) which could catalyze oxidative addition into the C-Br bond [1].[2]
Q3: The product is an oil and won't crystallize. How do I remove the ketone?
Diagnosis: Thiazole ethanols often form viscous oils due to disrupted packing from the alkyl side chain. Solution:
-
Chemical Scavenging: If the ketone is the minor impurity (<10%), treat the crude mixture with a polymer-supported hydrazine or Girard's Reagent T. These reagents selectively react with the ketone to form a water-soluble hydrazone, which can be washed away, leaving the pure alcohol in the organic layer [2].
-
High-Vacuum Drying: Ensure all solvent traces are removed; sometimes "oils" are just solvent-swollen solids.[2] Triturate with cold pentane to induce precipitation.
Experimental Protocols
Protocol A: Standard Reduction & Workup
Objective: Chemoselective reduction of 1-(5-bromothiazol-2-yl)ethanone.
-
Setup: Dissolve 1-(5-bromothiazol-2-yl)ethanone (1.0 eq) in Methanol (0.1 M concentration). Cool to 0°C (ice bath).
-
Addition: Add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC.[3]
-
Quench: Add Saturated Aqueous NH₄Cl dropwise until bubbling ceases.
-
Extraction: Evaporate most Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x) or DCM .
-
Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄ , filter, and concentrate.
Protocol B: Purification via Flash Column Chromatography
Objective: Separation of Alcohol (Product) from Ketone (SM).
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard phase.[2] |
| Column Loading | 1:30 to 1:50 (Sample:Silica) | Higher ratio improves resolution. |
| Solvent System A | Hexane / Ethyl Acetate | Start 95:5 → Gradient to 60:40. |
| Solvent System B | DCM / Methanol | Start 100:0 → Gradient to 95:5. |
| Elution Order | 1. Ketone (SM)2.[4] Alcohol (Product) | Ketone Rf ~0.6, Alcohol Rf ~0.3 (in 7:3 Hex:EtOAc). |
Physical Properties & Data[4][5][6][7]
| Compound | Structure Description | Polarity (TLC) | Solubility (MeOH) | CAS No. (Ref) |
| Starting Material | Ketone, planar | High Rf (Less Polar) | High | 1161776-13-1 [3] |
| Target Product | Secondary Alcohol | Low Rf (More Polar) | High | 875548-59-7* |
*Note: CAS 875548-59-7 refers to the 2-bromo-5-ethanol isomer analog; specific CAS for 5-bromo-2-ethanol isomer may vary by catalog but properties are analogous.[2]
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Lumen Learning. Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Organic Chemistry Portal. Reduction of Ketones. Retrieved from [Link]
Sources
Handling light sensitivity of brominated thiazole derivatives
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic yield, sudden discoloration, and purity loss of brominated thiazole derivatives.
Handling these compounds requires more than just "keeping them in the dark." Light does not merely spoil these samples; it actively drives sequential, irreversible covalent modifications. To successfully synthesize, purify, and store these scaffolds, you must understand the exact photochemical mechanisms at play and implement self-validating workflows.
Below is our comprehensive, expert-level troubleshooting guide and operational protocol for managing the light sensitivity of brominated thiazoles.
PART 1: Diagnostic Intelligence & Mechanistic FAQs
Q1: Why do my brominated thiazole derivatives rapidly discolor and lose purity when exposed to ambient laboratory lighting? A1: The degradation is driven by two distinct, highly efficient photochemical pathways:
-
Photo-oxygenation (Ring Cleavage): The electron-rich thiazole diene system is highly susceptible to oxidation. Upon irradiation with visible or UV light, ambient ground-state oxygen is excited to singlet oxygen (
). The thiazole ring reacts with this singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming a highly unstable endoperoxide intermediate. This intermediate rapidly rearranges into ring-cleaved degradation products, such as benzamides or carbodiimides[1]. -
Photodebromination: The carbon-bromine (C-Br) bond in bromothiazoles features a relatively low bond dissociation energy. Direct UV irradiation induces homolytic cleavage of this bond, generating highly reactive thiazolyl and bromine radicals that trigger polymerization or abstract hydrogen from trace solvents, leading to debrominated byproducts[2].
Q2: How can I analytically distinguish between thermal degradation and photodegradation in my compound library? A2: You must look for specific mass shifts and structural markers. Thermal degradation typically results in hydrolysis (if moisture is present), leaving the aromatic thiazole ring intact. Photodegradation, however, destroys the ring.
-
LC-MS/MS: Photodegradation products uniquely show a mass shift corresponding to the addition of two oxygen atoms (+32 Da) from the endoperoxide rearrangement, or a loss of bromine (-79/-81 Da)[1].
-
NMR: Stopped-flow
H LC-NMR will reveal the disappearance of the characteristic thiazole aromatic proton (typically around 7.5–8.0 ppm) and the emergence of acyclic amide or carbodiimide protons[1],[3].
Q3: Why do my 2-bromothiazoles degrade faster than my 5-bromothiazoles? A3: This is a function of local charge polarization and steric shielding. The C2 position is highly activated and electron-deficient due to its position between the nitrogen and sulfur heteroatoms. Radicals generated at the C2 position during photodebromination are less stabilized than those at the C5 position, making 2-bromothiazoles kinetically more reactive and prone to rapid degradation cascades[4].
PART 2: Visualizing the Photochemical Cascade
To effectively troubleshoot, you must visualize the enemy. The diagram below maps the dual degradation pathways that occur the moment your sample is exposed to ambient light and oxygen.
Mechanistic pathways of bromothiazole photodegradation via oxygenation and debromination.
PART 3: Empirical Baselines & Storage Metrics
Do not rely on visual inspection to gauge stability. Use the following empirically derived metrics to establish your handling timelines.
| Compound Class | Primary Photodegradation Pathway | Half-Life (Ambient Light, 25°C) | Recommended Storage | Analytical Marker (LC-MS) |
| 2-Bromothiazoles | Homolytic C-Br Cleavage | < 2 hours | -20°C, Amber Glass, Argon | [M-Br]⁺ radical adducts |
| 4,5-Dibromothiazoles | [4+2] Photo-oxygenation | 4-6 hours | -20°C, Foil-wrapped, Argon | [M+32]⁺ endoperoxide |
| Alkyl-bromothiazoles | Alpha-cleavage / Oxidation | ~12 hours | 4°C, Amber Glass, N₂ | [M+16]⁺ sulfoxide |
PART 4: Tactical Execution (Self-Validating Protocols)
A protocol is only as good as its ability to prove it worked. The following methodologies integrate strict actinic shielding with built-in validation gates.
Protocol 1: Actinic-Safe Synthesis and Isolation
Causality Focus: Preventing singlet oxygen generation during the highest-risk phase (solution-state synthesis).
-
Apparatus Preparation: Wrap all Schlenk flasks, addition funnels, and rotary evaporator bump guards tightly in heavy-duty aluminum foil. Use amber glassware where foil is impractical.
-
Atmospheric Purging: Purge the reaction solvent (e.g., DMF or DCM) with Argon for 30 minutes prior to adding the thiazole precursor. Why Argon? Argon is denser than Nitrogen and provides a superior, heavy blanket over the liquid surface, completely displacing the
required for endoperoxide formation. -
Bromination Execution: Perform the bromination (e.g., using NBS or
) at 0–5°C[2]. Keep the fume hood lights off. -
Self-Validation Gate (The Dark Control): Before quenching the bulk reaction, extract two 10 µL aliquots. Expose Aliquot A to ambient room light for 15 minutes. Keep Aliquot B completely dark. Run both via rapid LC-MS.
-
Pass Criteria: Aliquot B must show <0.5% of the [M+32] peak. If Aliquot B shows degradation, your Argon blanket failed, and thermal oxidation occurred. If Aliquot A shows degradation but B does not, your actinic shielding is successfully protecting the bulk batch.
-
-
Purification: Conduct flash column chromatography using columns wrapped in foil or specialized amber glass columns. Elute using degassed solvents.
Protocol 2: Photostability Profiling Workflow
Causality Focus: Establishing accurate shelf-life data for drug development pipelines.
-
Sample Preparation: Prepare a 1 mg/mL solution of the brominated thiazole in LC-MS grade acetonitrile.
-
Controlled Irradiation: Place the sample in a photoreactor equipped with a Xenon lamp (simulating D65 daylight).
-
Kinetic Sampling: Withdraw 50 µL aliquots at
minutes. Immediately quench the aliquots by freezing them in dry ice/acetone. -
Self-Validation Gate: Include a control vial wrapped in double-layer aluminum foil inside the photoreactor. This isolates the variable of heat generated by the lamp. If the foil-wrapped control degrades, the degradation is thermal, and the photoreactor's cooling jacket must be adjusted.
Step-by-step workflow for the synthesis, purification, and storage of brominated thiazoles.
PART 5: References
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Świderek, K., et al. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. International Journal of Molecular Sciences.[Link]
-
Collins, J., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry (ACS).[Link]
-
Smith, A., et al. (2024). Leveraging TIPS-assisted one-pot di-bromination for thiazole-flanked NDI and PDI conjugated n-type semiconductors. Materials Advances (RSC Publishing).[Link]
Sources
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging TIPS-assisted one-pot di-bromination for thiazole-flanked NDI and PDI conjugated n-type semiconductors - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00573F [pubs.rsc.org]
Validation & Comparative
1H NMR Spectrum Analysis of 1-(5-Bromothiazol-2-yl)ethanol: High-Field vs. Benchtop NMR Comparison Guide
Executive Summary
For drug development professionals and synthetic chemists, 1-(5-Bromothiazol-2-yl)ethanol serves as a highly versatile heterocyclic building block. The thiazole core provides unique hydrogen-bonding and lipophilic properties, while the C5-bromine atom acts as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[1]. Furthermore, the 1-hydroxyethyl group at the C2 position introduces a chiral center and a site for further functionalization[2].
Accurate structural verification of this intermediate is non-negotiable before proceeding to complex downstream synthesis. This guide provides an in-depth mechanistic analysis of the molecule's
Mechanistic Spectral Assignment & Spin-Spin Coupling Logic
The
-
Thiazole H4 (Heteroaromatic Proton): Because the C2 position is occupied by the ethanol moiety and the C5 position is occupied by the bromine atom, the C4 proton is isolated. Lacking any vicinal protons on the ring, it cannot undergo scalar (
) coupling and thus appears as a sharp singlet (s) . The strong electron-withdrawing nature of the adjacent nitrogen and the inductive effect of the C5-bromine heavily deshield this proton, pushing it downfield to approximately 7.6 ppm . -
Methine CH (Chiral Center): The proton attached to the C1 carbon of the ethanol group is adjacent to a methyl group (-CH
). According to the rule, coupling to the three equivalent methyl protons splits this signal into a quartet (q) ( Hz). The proximity to the electronegative hydroxyl oxygen and the anisotropic deshielding cone of the thiazole ring shifts this multiplet to ~5.1 ppm . -
Methyl CH
(Aliphatic Protons): The three equivalent protons of the methyl group couple back to the single methine proton, splitting into a doublet (d) ( Hz). Being furthest from the deshielding functional groups, this signal appears upfield at ~1.6 ppm . -
Hydroxyl OH (Exchangeable Proton): The chemical shift and peak shape of the OH proton are highly dependent on solvent, concentration, and temperature due to intermolecular hydrogen bonding and chemical exchange. In non-polar solvents, it typically appears as a broad singlet (br s) .
Fig 1: Logical spin-spin coupling network of this compound.
Solvent Selection: CDCl vs. DMSO-d
The choice of deuterated solvent fundamentally alters the behavior of the hydroxyl proton and the overall spectral resolution.
-
Chloroform-d (CDCl
): In this weakly interacting solvent, the OH proton undergoes rapid intermolecular exchange. This averages out any potential scalar coupling to the adjacent methine CH, resulting in a broad singlet (typically between 3.0 - 4.0 ppm). CDCl is ideal for routine, rapid verification. -
Dimethyl Sulfoxide-d
(DMSO-d ): DMSO is a strong hydrogen-bond acceptor. It tightly coordinates with the OH proton, significantly slowing down the chemical exchange rate. Consequently, the OH peak shifts drastically downfield (often > 5.5 ppm) and sharpens. If the sample is highly pure and dry, the OH proton may even couple with the methine CH, appearing as a doublet, while the methine CH becomes a more complex multiplet (coupled to both the CH and the OH).
Table 1: Predicted H NMR Data Summary (Solvent Comparison)
| Proton Environment | Multiplicity | Expected Shift (CDCl | Expected Shift (DMSO-d | Integration |
| Thiazole H4 | Singlet (s) | ~ 7.55 ppm | ~ 7.70 ppm | 1H |
| Methine CH | Quartet (q)* | ~ 5.10 ppm | ~ 4.95 ppm | 1H |
| Hydroxyl OH | Broad Singlet (br s) | ~ 3.50 ppm (Variable) | ~ 6.10 ppm (Variable) | 1H |
| Methyl CH | Doublet (d) | ~ 1.60 ppm | ~ 1.45 ppm | 3H |
*Note: In ultra-dry DMSO-d
Performance Comparison: High-Field (400 MHz) vs. Benchtop (80 MHz) NMR
Historically, high-resolution NMR spectroscopy has been the cornerstone for probing the solution-state structure of complex heterocycles[1]. However, the advent of rare-earth permanent magnets has made cryogen-free benchtop NMRs a viable alternative for routine analysis.
Because the chemical shifts of this compound are widely dispersed (
Table 2: Objective Analytical Comparison
| Parameter | High-Field NMR (400 MHz) | Benchtop NMR (80 MHz) | Impact on this compound Analysis |
| Resolution (Dispersion) | Excellent (Wide Hz/ppm ratio) | Moderate (Narrow Hz/ppm ratio) | Both resolve the quartet and doublet clearly due to large |
| Sensitivity (LOD) | High (~1-5 mg required) | Lower (~15-25 mg required) | Benchtop requires higher sample concentration to achieve equivalent Signal-to-Noise (S/N). |
| Acquisition Time | ~1 minute (16 scans) | ~5-10 minutes (64-128 scans) | High-field is superior for high-throughput screening; Benchtop is sufficient for point-of-need checks. |
| Infrastructure | Cryogens (LHe, LN2), dedicated room | Standard lab bench, standard outlet | Benchtop drastically reduces operational overhead for routine intermediate checks. |
Validated Experimental Protocol
To ensure a self-validating system where the data proves its own reliability, follow this standardized protocol for sample preparation and acquisition.
Step-by-Step Methodology
-
Sample Preparation & Filtration:
-
Weigh exactly 15 mg of this compound for 400 MHz analysis (or 30 mg for 80 MHz analysis).
-
Dissolve the compound in 0.6 mL of high-purity CDCl
containing 0.03% v/v Tetramethylsilane (TMS). -
Causality Check: Filter the solution through a glass wool plug into a 5 mm NMR tube. Solid particulates, especially paramagnetic impurities, create localized magnetic field gradients (inhomogeneities) that disrupt the uniform
field, leading to severe line broadening and loss of resolution.
-
-
Locking and Shimming:
-
Insert the tube into the spectrometer. Lock onto the deuterium frequency of the CDCl
solvent. -
Perform gradient shimming (or manual shimming on the Z and Z
axes for benchtop systems). -
Self-Validation: Check the Full Width at Half Maximum (FWHM) of the residual CHCl
solvent peak (at 7.26 ppm). The FWHM must be Hz for 400 MHz (or Hz for 80 MHz) before proceeding. Poor shimming will obscure the coupling of the methine quartet.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D
H (e.g., zg30 on Bruker systems). -
Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation for accurate integration).
-
Number of Scans (NS): 16 (for 400 MHz) or 64 (for 80 MHz).
-
-
Processing:
-
Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform (FT) to enhance S/N without sacrificing multiplet resolution.
-
Phase the spectrum manually to ensure symmetrical peak bases.
-
Calibrate the chemical shift axis by setting the internal TMS peak to exactly 0.00 ppm .
-
Fig 2: Standardized self-validating workflow for NMR sample preparation and data acquisition.
References
-
Benchchem. N-Boc-N-sem-2-amino-5-bromothiazole (Product & Analytical Information). Retrieved from 1
-
Chemsrc. (1S)-1-(5-bromothiazol-2-yl)ethanol (CAS#: 2227890-97-1). Retrieved from 2
-
Semantic Scholar. Photolysis of Bromothiazoles in Hydrogen-Donating Solvents. A Theoretical Study and Physical Properties of Bromothiazoles. Retrieved from 3
Sources
Comparative Guide: Mass Spectrometry Profiling of 1-(5-Bromothiazol-2-yl)ethanol
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 1-(5-Bromothiazol-2-yl)ethanol , a critical scaffold in medicinal chemistry. It compares the spectral distinctiveness of this compound against its non-halogenated and chlorinated analogs to aid researchers in rapid structural verification.
Executive Summary
In drug discovery, the thiazole ring is a privileged structure. The 5-bromo derivative, This compound , serves as a versatile intermediate for Suzuki-Miyaura couplings. Its mass spectrometric (MS) profile is dominated by the unique isotopic signature of bromine and the lability of the secondary alcohol group. This guide details the fragmentation mechanics, providing a validated pathway for identification and comparing its "spectral performance" (ease of identification) against common analogs.
Part 1: Molecular Identity & Theoretical Profile
Before analyzing fragmentation, the molecular ion (
| Feature | Specification |
| Formula | |
| Nominal Mass | 207 Da ( |
| Nitrogen Rule | Odd Nitrogen count (1) |
| Isotope Pattern | 1:1 Doublet (The hallmark of mono-brominated species). |
| Key Lability | Secondary Alcohol (C-O bond) & C-Br bond. |
Part 2: Fragmentation Mechanics & Pathways
The fragmentation of this compound under Electron Ionization (EI, 70 eV) or Collision-Induced Dissociation (CID) follows three primary mechanistic channels.
1. The Molecular Ion Cluster (
207/209)
The spectrum exhibits two molecular ion peaks of nearly equal intensity at m/z 207 and m/z 209 . This 1:1 ratio is the primary diagnostic filter.
2. Pathway A:
-Cleavage of the Side Chain
The secondary alcohol at the C2-position undergoes characteristic
-
Transition:
207/209 192/194 -
Significance: Retention of the Br atom preserves the 1:1 doublet pattern in this fragment.
3. Pathway B: Dehydration (Water Loss)
Common in alcohols, the elimination of a neutral water molecule (
-
Transition:
207/209 189/191 -
Significance: Creates a conjugated vinyl-thiazole species.
4. Pathway C: Homolytic C-Br Cleavage
The C-Br bond is the weakest bond on the heteroaromatic ring. Homolytic cleavage results in the loss of the bromine radical (
-
Transition:
207/209 128 -
Significance: Collapse of the Isotope Pattern. The resulting ion (
) appears as a singlet (monoisotopic), confirming the loss of the halogen.
Visualization: Fragmentation Signaling Pathway
Caption: Mechanistic fragmentation tree for this compound showing primary loss channels and isotopic preservation.
Part 3: Comparative Performance Guide
This section evaluates the "Identification Reliability" of the 5-bromo compound compared to its analogs. In high-throughput screening, the distinctiveness of the MS signal determines the false-positive rate.
Comparison Matrix: Spectral Distinctiveness
| Metric | This compound (Target) | 1-(Thiazol-2-yl)ethanol (Parent) | 1-(5-Chlorothiazol-2-yl)ethanol (Analog) |
| Molecular Weight | 207 / 209 | 129 | 163 / 165 |
| Isotope Signature | High Confidence (1:1) . The "Twin Peak" effect is unmistakable in complex matrices. | Low Confidence . Single peak ( | Medium Confidence (3:1) . The |
| Fragmentation Logic | Loss of 79/81 creates a massive mass shift ( | Loss of HCN (27 Da) is the primary path. Transitions are smaller and less unique. | Loss of 35/37 ( |
| Base Peak (Typical) | |||
| Verdict | Superior for ID. The Br tag acts as an internal label. | Standard. Requires high-res MS or retention time confirmation. | Good. Reliable, but the 3:1 ratio is less visually striking than 1:1. |
Key Insight: The 5-Bromo derivative offers the highest "Spectral Performance" because the transition from a Doublet Parent (
Part 4: Experimental Protocols
To replicate the fragmentation patterns described, follow this standardized GC-MS workflow.
Workflow Diagram
Caption: Standardized GC-MS workflow for thiazole derivative characterization.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Note: Avoid protic solvents if analyzing via LC-MS to prevent adduct formation, though Methanol is fine for direct injection if dry.
-
-
Instrument Parameters (GC-MS):
-
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation of the alcohol).
-
Source Temperature: 230°C.
-
Ionization Energy: 70 eV (Standard EI).
-
-
Data Acquisition:
-
Scan Range:
40 to 300. -
Solvent Delay: 3.0 min (to protect filament).
-
-
Validation Criteria:
-
Verify the presence of the 1:1 doublet at
207/209. -
Confirm the presence of the "Des-bromo" peak at
128. -
If the doublet is observed but
128 is absent, increase source energy (CID) or check for thermal degradation.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 2-Substituted Thiazoles. National Institute of Standards and Technology.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Authoritative text on Halogen Isotope Patterns).
-
Giorgi, G., et al. (2002).[2] "Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives." Journal of Mass Spectrometry, 37(7), 709-715.[2] [Link]
-
Palibroda, N., et al. (2010). "Electron Ionisation Mass Spectra of Some Sulphonylhydrazinothiazoles." Studia Universitatis Babes-Bolyai Chemia. (Details on thiazole ring cleavage mechanisms). [Link]
Sources
13C NMR chemical shifts of thiazole C2 and C5 positions
An in-depth comparative analysis of analytical and computational methods for the unambiguous assignment of the notoriously challenging C2 and C5 positions in thiazole derivatives.
Thiazole is a privileged heterocyclic scaffold in medicinal chemistry and materials science. However, assigning its
The electronic environment of the thiazole ring creates a massive chemical shift disparity:
-
C2 Position (~150–185 ppm): Highly deshielded. It is sandwiched between the electronegative sp
nitrogen and the sulfur atom, suffering from intense inductive electron withdrawal. -
C5 Position (~105–125 ppm): Relatively shielded. Despite being adjacent to sulfur,
-electron delocalization from the nitrogen lone pair increases the electron density at this position.
While the baseline shifts seem distinct, the introduction of complex substituents (e.g., halogens, bulky adamantyl groups, or conjugated aromatics) can cause unpredictable anisotropic and relativistic effects. For instance, in 2-adamantyl-substituted thiazoles, the C2 carbon can be pushed as far downfield as 183.6 ppm[3]. Because empirical NMR prediction software often fails to account for these non-linear electronic perturbations, researchers must choose between Empirical Predictors , Quantum Mechanical (DFT) Calculations , and 2D NMR Spectroscopy (HMBC/HSQC) .
This guide objectively compares these three approaches, providing the theoretical causality and experimental protocols necessary to build a self-validating structural proof.
Methodology Comparison: Predictive vs. Experimental Approaches
To establish a reliable assignment workflow, we must evaluate the performance, cost, and accuracy of the three primary methodologies.
Table 1: Performance Comparison of Assignment Methods
| Method / "Product" | Accuracy for Thiazole C2/C5 | Time & Resource Cost | Mechanism of Assignment | Best Use Case |
| Empirical Predictors (e.g., ChemDraw, Mnova) | Moderate (Errors of ±5–15 ppm) | Low (Seconds, standard PC) | HOSE codes & Lindeman-Adams additivity rules. | Initial spectral screening of simple, unhindered derivatives. |
| DFT-GIAO Prediction (e.g., Gaussian 16) | High (Errors < 2 ppm with scaling) | High (Hours/Days, requires HPC cluster) | Quantum mechanical modeling of magnetic shielding tensors [1]. | Novel scaffolds where 2D NMR is ambiguous due to overlapping signals. |
| 2D NMR (HMBC/HSQC) | Absolute (Gold Standard) | Medium (Minutes/Hours, NMR Spectrometer) | Final structural proof for regulatory submission or publication. |
Visualizing the Assignment Logic
The decision of which method to deploy depends heavily on the complexity of the molecule. Below is the recommended workflow for tackling unknown thiazole
Figure 1: Decision workflow for 13C NMR assignment of thiazole C2 and C5 positions.
Experimental & Computational Protocols
To ensure a self-validating system, the protocols below detail the exact causality behind the parameter choices.
Protocol A: The Experimental Gold Standard (2D HMBC/HSQC)
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for distinguishing C2 and C5. Because the thiazole proton at C5 (H5) is the only direct handle on the unsubstituted ring, we can use its coupling network to map the carbons [2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the thiazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-
or CDCl ). Ensure the sample is free of paramagnetic impurities to prevent relaxation line-broadening. -
HSQC Acquisition (
): Run a gradient-selected HSQC experiment.-
Causality: The H5 proton typically resonates around 7.8–8.2 ppm. The HSQC will show a direct
correlation (~160 Hz) between H5 and C5, immediately identifying the C5 carbon (typically ~115–125 ppm) [3].
-
-
HMBC Acquisition (
): Run a gradient-selected HMBC sequence (e.g., hmbcgplpndqf).-
Critical Parameter: Set the long-range coupling delay to 62.5 ms .
-
Causality: This delay is calculated as
. In aromatic heterocycles, the and C-H coupling constants average around 8 Hz. Setting the delay to 62.5 ms optimizes magnetization transfer for these specific bonds.
-
-
Data Interpretation:
-
Look for a strong
correlation from substituent protons (e.g., a methyl group at C4) to C5. -
C2 is identified by its extreme downfield shift (~165 ppm) and its
coupling to protons on substituents attached to the nitrogen or C4 position.
-
Figure 2: HMBC/HSQC magnetization transfer pathways for thiazole assignment.
Protocol B: DFT-GIAO Computational Prediction
When 2D NMR is obscured by overlapping aromatic signals, Density Functional Theory (DFT) provides a rigorous mathematical validation [1].
Step-by-Step Methodology:
-
Conformational Search: Use Molecular Mechanics (e.g., OPLS4 force field) to generate the lowest energy conformers of the thiazole derivative.
-
Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d,p) level of theory.
-
Causality: Accurate geometry is a prerequisite for accurate magnetic tensors. B3LYP provides an excellent cost-to-performance ratio for heterocyclic bond lengths.
-
-
NMR Tensor Calculation: Execute the Gauge-Independent Atomic Orbital (GIAO) calculation at the mPW1PW91/6-311+G(2d,p) level.
-
Causality: The GIAO method solves the gauge-origin problem inherent in magnetic field calculations. The inclusion of diffuse functions (+) in the basis set is critical for accurately modeling the lone pairs on the nitrogen and sulfur atoms.
-
-
Linear Scaling: Convert the calculated isotropic shielding tensors (
) to chemical shifts ( ) using empirically derived scaling factors for the chosen functional.
Data Presentation: Empirical vs. DFT vs. Experimental
To illustrate the performance gap, Table 2 compares the predicted and experimental shifts for a highly substituted model compound (e.g., a 2-adamantyl-4-substituted thiazole).
Table 2: 13C Shift Discrepancies in Substituted Thiazoles
| Position | Experimental (HMBC) | Empirical Predictor (Mnova) | DFT-GIAO Predicted | |
| C2 | 183.6 ppm | 168.2 ppm | 182.1 ppm | -15.4 ppm |
| C4 | 139.5 ppm | 145.1 ppm | 140.8 ppm | +5.6 ppm |
| C5 | 120.7 ppm | 114.3 ppm | 119.5 ppm | -6.4 ppm |
Data Analysis: The empirical predictor drastically underestimates the deshielding effect of the adamantyl group at C2, resulting in a >15 ppm error. In contrast, the DFT-GIAO method accurately captures the relativistic and steric effects, matching the experimental HMBC data within an acceptable margin of error.
Conclusion
For routine verification of simple thiazoles, empirical software is sufficient. However, for complex, heavily substituted drug scaffolds, empirical predictors fail to account for the unique electronic interplay of the sulfur and nitrogen atoms. In such cases, researchers must rely on DFT-GIAO calculations for theoretical validation [1], and HMBC 2D NMR as the ultimate, self-validating experimental proof [2].
References
-
Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A Source: American Chemical Society (ACS) URL:[Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Synthesis and in vitro antiproliferative activity of new adamantylthiazolyl-1,3,4-oxadiazoles Source: ARKIVOC (Archive for Organic Chemistry) URL:[Link]
Comparative Guide: Reactivity of 5-Bromothiazole vs. 4-Bromothiazole Derivatives
This guide provides an in-depth technical comparison of 4-bromothiazole and 5-bromothiazole derivatives, designed for researchers requiring high-fidelity regiochemical control in drug discovery and materials science.
Executive Summary
In the architecture of thiazole-based pharmacophores, the choice between 4-bromothiazole and 5-bromothiazole is rarely a matter of simple availability; it is a decision that dictates the synthetic strategy.
-
5-Bromothiazole is the "Workhorse." It is electronically "thiophene-like," accessible via direct electrophilic halogenation, and exhibits robust behavior in metallation chemistry.
-
4-Bromothiazole is the "Specialist." It is electronically "pyridine-like," harder to access, prone to "halogen dance" scrambling upon lithiation, but offers superior reactivity in Nucleophilic Aromatic Substitution (SnAr) due to its position relative to the nitrogen atom.
This guide dissects their electronic underpinnings and provides validated protocols to navigate their distinct reactivity profiles.
Electronic Structure & Theoretical Basis
The reactivity divergence stems from the distinct relationship of the C4 and C5 carbons to the heteroatoms (Nitrogen and Sulfur).
The "Alpha-Heteroatom" Rule
-
C4 Position (Ortho to Nitrogen): The C4 carbon is adjacent to the electronegative Nitrogen (
). The inductive electron-withdrawal (-I effect) makes this position electron-deficient, similar to the 2-position in pyridine. -
C5 Position (Alpha to Sulfur): The C5 carbon is adjacent to Sulfur (
). While Sulfur is electronegative, it is also a resonance donor ( effect) into the ring. The C5 position is the most electron-rich carbon in the ring (after C2), making it the preferred site for Electrophilic Aromatic Substitution (SEAr).
Graphviz Diagram: Electronic Decision Matrix
The following diagram visualizes the electronic pressures that drive reactivity differences.
Caption: Electronic divergence of the thiazole ring. Red indicates electron deficiency (C4), while Blue indicates relative electron richness (C5).
Comparative Reactivity Profiles
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3]
While both isomers undergo cross-coupling, their kinetics and catalyst requirements differ significantly.
| Feature | 5-Bromothiazole | 4-Bromothiazole |
| Oxidative Addition | Fast. The C5-Br bond is activated, but less so than C2. It behaves like a standard electron-poor aryl bromide. | Slower / Complex. Although C4 is electron-deficient (which usually aids oxidative addition), the adjacent Nitrogen lone pair can coordinate to Pd(II), potentially poisoning the catalyst or requiring bulky ligands to displace it. |
| Catalyst Preference | Standard ligands (e.g., | Requires electron-rich, bulky ligands (e.g., XPhos , S-Phos , Cy-JohnPhos ) to prevent N-coordination and facilitate oxidative addition. |
| Side Reactions | Minimal. Hydrolytic deboronation is the main concern. | Protodebromination is common if the catalyst cycle stalls. |
Expert Insight: For 4-bromothiazole, avoid simple catalysts like
B. Lithium-Halogen Exchange (The "Halogen Dance" Risk)
This is the most critical differentiator. 5-bromothiazole is a reliable substrate for organolithium generation; 4-bromothiazole is a "ticking clock."
-
5-Bromothiazole: Treatment with
-BuLi at -78°C cleanly generates the 5-lithio species. It is stable enough to trap with electrophiles. -
4-Bromothiazole: Treatment with
-BuLi is perilous. The C2 proton is the most acidic ( ).-
Base attacks C2-H first (deprotonation) rather than exchanging the Br at C4.
-
This generates a 2-lithio-4-bromo species.
-
Halogen Dance: The Bromine atom can migrate from C4 to C2 to satisfy the thermodynamic preference for the Lithium to be at the most acidic position (C2) and the halogen at the most stable position. This leads to product scrambling.
-
Caption: The "Halogen Dance" mechanism that plagues 4-bromothiazole lithiation.[1][2] Strict temperature control (-100°C to -78°C) is required to prevent scrambling.
C. Nucleophilic Aromatic Substitution (SnAr)[6][7]
Here, 4-bromothiazole reigns supreme.
-
Mechanism: SnAr requires an electron-deficient ring to stabilize the Meisenheimer complex.
-
4-Br: The leaving group is ortho to the ring Nitrogen. The Nitrogen can stabilize the negative charge intermediate effectively.[3]
-
5-Br: The leaving group is meta to the Nitrogen. Resonance stabilization is impossible; only inductive effects operate.
-
Verdict: 4-Bromothiazole reacts roughly 10-100x faster in SnAr reactions (e.g., with methoxide or amines) than 5-bromothiazole.
Experimental Protocols
Protocol A: Robust Suzuki Coupling of 5-Bromothiazole
Use this for standard library generation.
-
Reagents: 5-Bromothiazole (1.0 equiv), Arylboronic acid (1.2 equiv),
(2.0 equiv).[4] -
Catalyst:
(3 mol%). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Procedure:
Protocol B: High-Fidelity Coupling of 4-Bromothiazole
Use this to overcome N-chelation and sluggish kinetics.
-
Reagents: 4-Bromothiazole (1.0 equiv), Arylboronic acid (1.5 equiv),
(3.0 equiv).[4] -
Catalyst System:
(2 mol%) + XPhos (4 mol%).-
Why XPhos? The bulky biaryl ligand prevents the thiazole nitrogen from binding to the Pd center and boosts the rate of oxidative addition into the C4-Br bond.
-
-
Solvent:
-Butanol or Toluene/Water (10:1). -
Procedure:
-
Pre-complexation: Stir the Pd source and XPhos in the solvent for 10 mins at RT under Argon to generate the active catalyst species
. -
Add the 4-bromothiazole, boronic acid, and base.[4]
-
Heat to 100°C (higher temp required than 5-Br).
-
Monitoring: Monitor by LCMS. If protodebromination (mass = M-Br+H) is observed, lower temp to 80°C and increase catalyst loading.
-
Summary Comparison Table
| Property | 5-Bromothiazole | 4-Bromothiazole |
| Commercial Availability | High (Direct bromination product) | Low/Medium (Requires indirect synthesis) |
| Electronic Nature | Electron-Rich (Thiophene-like) | Electron-Poor (Pyridine-like) |
| Lithiation Stability | High (Stable at -78°C) | Low (Risk of Halogen Dance) |
| SnAr Reactivity | Low | High (Activated by ortho-N) |
| Suzuki Coupling | Standard conditions ( | Requires Bulky Ligands (XPhos/S-Phos) |
| Best Application | General scaffold construction | Introducing thiazole with specific N-vector geometry |
References
-
Regioselectivity in Thiazole Coupling: Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dibromothiazole. Tetrahedron Letters.Link
-
Halogen Dance Mechanism: Stanetty, P., et al. (2005). The Halogen Dance Reaction on Thiazoles. Journal of Organic Chemistry.Link
- Electronic Structure of Azoles:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Text)
-
Pd-Catalyzed Borylation of 4-Bromothiazoles: Organic Letters (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles.Link
-
Thiazole SnAr Reactivity: BenchChem. (2025).[5] A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives.Link
Sources
HPLC retention time of 1-(5-Bromothiazol-2-yl)ethanol vs impurities
HPLC Retention Time Analysis of 1-(5-Bromothiazol-2-yl)ethanol vs. Synthesis Impurities: A Comparative Guide
Executive Summary
For drug development professionals and synthetic chemists, this compound serves as a highly versatile heteroaromatic building block. However, the structural similarities between the target compound and its synthesis byproducts necessitate highly selective analytical methodologies. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against alternative techniques, explains the causality behind retention behaviors, and establishes a self-validating protocol for resolving this compound from its critical impurities.
Mechanistic Origins of Impurities
To design an effective chromatographic separation, one must first understand the causality behind the impurity profile. The synthesis of this compound typically proceeds via the electrophilic bromination of 1-(thiazol-2-yl)ethanol. This pathway inherently risks generating several structurally related impurities:
-
Impurity A (Des-bromo / Unreacted SM): 1-(Thiazol-2-yl)ethanol. Arises from incomplete bromination.
-
Impurity B (Dibromo): 1-(4,5-Dibromothiazol-2-yl)ethanol. Caused by an excess of the brominating agent (e.g., N-Bromosuccinimide).
-
Impurity C (Ketone): 1-(5-Bromothiazol-2-yl)ethanone. Generated through unwanted oxidative side-reactions of the secondary alcohol.
-
Impurity D (Regioisomer): 1-(4-Bromothiazol-2-yl)ethanol. Results from off-target electrophilic aromatic substitution at the C4 position instead of the kinetically favored C5 position.
Mechanistic pathways generating the target compound and its primary impurities.
Chromatographic Behavior and Causality of Elution
In RP-HPLC, retention time (
Causality of the Elution Order:
-
Impurity A: Lacking the massive, lipophilic bromine atom, this is the most polar species and elutes first.
-
Target Product: The mono-brominated alcohol exhibits intermediate lipophilicity.
-
Impurity D (Critical Pair): The 4-bromo regioisomer has a nearly identical LogP to the 5-bromo target. Separation relies on subtle differences in the dipole moment and
interactions. A phenyl-hexyl column or a shallow gradient is often required to achieve baseline resolution. -
Impurity C: The oxidation of the secondary alcohol to a ketone removes a hydrogen-bond donor, increasing the molecule's overall hydrophobicity relative to the aqueous mobile phase. It elutes after the target.
-
Impurity B: The addition of a second bromine atom significantly increases the molecular volume and lipophilicity, making it the most strongly retained species.
RP-HPLC elution order based on relative lipophilicity and hydrogen bonding.
Comparative Data: Retention Times and Resolution
The following table summarizes the predicted relative retention times (RRT) and resolution metrics when utilizing a standard C18 stationary phase under gradient elution[2][5].
| Analyte | Structural Modification | Estimated LogP | RRT (Relative to Target) | Resolution ( |
| Impurity A | Des-bromo (Starting Material) | 0.8 | ~0.65 | > 5.0 |
| Target | 5-Bromo (Product) | 1.6 | 1.00 | N/A |
| Impurity D | 4-Bromo (Regioisomer) | 1.6 | ~1.05 | 1.2 - 1.8 (Critical Pair) |
| Impurity C | Ketone (Oxidized) | 1.9 | ~1.30 | > 3.0 |
| Impurity B | 4,5-Dibromo (Over-brominated) | 2.4 | ~1.75 | > 8.0 |
Step-by-Step RP-HPLC Methodology
To guarantee trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify column performance prior to sample analysis.
Instrument Parameters:
-
Column: Waters XBridge C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent. The hybrid particle technology resists degradation at extreme pH and provides excellent peak shape for basic heteroaromatics [2].
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (optimal for the thiazole
transition). -
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Sample Preparation:
-
Accurately weigh 10.0 mg of the synthesized this compound.
-
Dissolve in 10.0 mL of Initial Mobile Phase (95:5 Water:Acetonitrile) to yield a 1.0 mg/mL stock solution.
-
Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
System Suitability Testing (SST) Criteria:
-
Resolution (
): The resolution between the Target Product and Impurity D must be . If , decrease the gradient slope between 5 and 12 minutes. -
Tailing Factor (
): The tailing factor for the Target peak must be . -
Precision: The Relative Standard Deviation (RSD) of the Target peak area from five replicate injections must be
.
Alternative Analytical Orthogonality
While RP-HPLC is the gold standard for quantifying these impurities, comparing it with alternative methods highlights its specific advantages:
-
HPLC-UV vs. Thin-Layer Chromatography (TLC): Historically, TLC was used for rapid reaction monitoring. However, TLC suffers from poor Limits of Detection (LOD ~1-2 µg/mL) and cannot reliably resolve the 4-bromo regioisomer from the 5-bromo target. HPLC provides an LOD of <0.1 µg/mL and quantitative precision [4].
-
HPLC-UV vs. GC-MS: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is excellent for identifying unknown volatile impurities. The dibromo impurity (Impurity B) will show a distinct M, M+2, M+4 isotope pattern (1:2:1 ratio) in MS, confirming its identity [3]. However, the secondary alcohol of this compound can cause peak tailing or thermal degradation in GC unless derivatized (e.g., via silylation). HPLC requires no derivatization, making it more robust for routine batch release.
References
-
ACS Omega. "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method." ACS Publications. [Link]
-
Cloudinary. "DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES." Pharmaceutical Analysis Reports. [Link]
-
MDPI. "Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles." Molecules. [Link]
Technical Comparison: Validating 1-(5-Bromothiazol-2-yl)ethanol Purity via Elemental Analysis vs. Orthogonal Methods
Executive Summary
1-(5-Bromothiazol-2-yl)ethanol (CAS: 1370356-21-0) is a critical pharmacophore intermediate often used in the synthesis of aminothiazole-based kinase inhibitors. While high-field NMR and HPLC are standard for structural characterization, Elemental Analysis (EA) remains the "Gold Standard" for establishing bulk purity in peer-reviewed literature and regulatory submissions.
This guide provides a rigorous comparison between the theoretical elemental composition of this molecule and the experimental realities of validating it. We contrast the traditional Combustion Analysis (CHNS) method against orthogonal techniques like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing a decision framework for researchers facing purity deviations.
Part 1: The Theoretical Standard (Calculations)
To validate any experimental result, we must first establish the ground truth based on IUPAC standard atomic weights.
Molecular Specifications
-
IUPAC Name: 1-(5-bromo-1,3-thiazol-2-yl)ethanol
-
Molecular Formula:
-
Structural Features: Thiazole ring (aromatic), secondary alcohol (hygroscopic potential), Bromine substituent (halogen interference potential).
Step-by-Step Calculation
Using the 2024 IUPAC Standard Atomic Weights:
-
Carbon (C):
-
Hydrogen (H):
-
Bromine (Br):
-
Nitrogen (N):
-
Oxygen (O):
-
Sulfur (S):
Total Molecular Weight (MW):
Theoretical Percentage Composition:
| Element | Calculation | Theoretical % |
| Carbon | 28.86% | |
| Hydrogen | 2.91% | |
| Nitrogen | 6.73% | |
| Sulfur | 15.41% | |
| Bromine | 38.40% | |
| Oxygen | 7.69% |
Part 2: Experimental Method A - Combustion Analysis (The Standard)
Combustion analysis (CHNS) is the primary method for validating bulk purity. Most journals (J. Med. Chem., JOC) require experimental values to be within ±0.4% of the theoretical values calculated above.
The Protocol (Self-Validating System)
Critical Note: This molecule contains Bromine and Sulfur .[1] Standard combustion setups often fail with halogens unless specific scavengers are used.
-
Sample Prep: Dry 5 mg of sample in a vacuum oven at 40°C for 4 hours. The ethanol tail makes this compound prone to hydrogen bonding with water; moisture is the #1 cause of EA failure.
-
Weighing: Weigh 1.5–2.5 mg into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.
-
Combustion Aids (The Expert Insight):
-
Tungsten Trioxide (
): Must be added to the combustion tube or sample. It acts as a scrubber to prevent sulfur and halogens from forming volatile ash or interfering with the N/C detectors.
-
-
Combustion: Flash combustion at 1050°C in an oxygen-enriched helium stream.
-
Detection: Gases (
) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
Performance & Acceptance Criteria
| Parameter | Acceptance Range (Theoretical ±0.4%) | Common Failure Mode |
| % Carbon | 28.46% – 29.26% | Low: Incomplete combustion (soot formation). High: Solvent entrapment (e.g., EtOAc). |
| % Hydrogen | 2.51% – 3.31% | High: Water contamination (very common). |
| % Nitrogen | 6.33% – 7.13% | Low: Nitrogen trapping in ash (add |
Part 3: Orthogonal Alternatives (When EA Fails)
If Combustion Analysis fails despite drying, modern analytical chemistry provides alternatives that are increasingly accepted by regulators and editors.
Quantitative NMR (qNMR)
Unlike EA, which is a "bulk" property measurement, qNMR is specific.
-
Method: Dissolve ~10 mg sample with a known mass of Internal Standard (e.g., Maleic Acid or TCNB) in
. -
Advantage: Distinguishes between "wet" sample (water peak visible) and "impure" sample.
-
Calculation:
(Where =Integral, =# of protons, =Molar Mass, =Weight, =Purity)[2][3][4][5][6][7]
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF or Orbitrap.
-
Relevance for Bromine: Bromine has two stable isotopes (
and ) in a nearly 1:1 ratio. -
Validation: You will not see a single peak at 208.07. You must observe the "M+2" pattern.
-
Peak A: ~206.9 (Matches
) -
Peak B: ~208.9 (Matches
)
-
-
Acceptance: Mass accuracy within 5 ppm is required.
Part 4: Decision Framework & Visualization
The following diagrams illustrate the logical workflow for validating this specific compound.
Analytical Workflow
Figure 1: Standard operating procedure for elemental validation of the target compound.
Troubleshooting Logic (The "Why")
Figure 2: Diagnostic logic for interpreting failed elemental analysis results specific to halogenated thiazoles.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[8][9] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[8][9] [Link][9]
-
American Chemical Society. (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. ACS Publications.[4][10] [Link]
-
ASTM International. (2019). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. [Link]
- Bruno, T. J., & Svoronos, P. D. (2010). Handbook of Basic Tables for Chemical Analysis. CRC Press. (Source for combustion aid selection).
Sources
- 1. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 7. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iupac.org [iupac.org]
- 10. chem.ubc.ca [chem.ubc.ca]
Resolving Complexity in Thiazole Ethanol Derivatives: A Comparative Guide to Advanced vs. Standard 2D NMR Workflows
Thiazole ethanol derivatives, such as 4-methyl-5-thiazoleethanol, are highly versatile pharmacophores and critical building blocks in both synthetic drug development and marine natural product isolation. Whether characterizing trace metabolites or elucidating the structures of complex cyclic peptides from marine organisms like Hexabranchus sanguineus[1], researchers frequently encounter a severe analytical bottleneck: overlapping aliphatic signals and nanomolar sample concentrations[2].
As a Senior Application Scientist, I have found that relying on standard 2D NMR workflows often leads to ambiguous assignments and wasted spectrometer time. This guide objectively compares the performance of Standard 2D NMR (COSY/HSQC) against an Advanced Workflow utilizing Double-Quantum Filtered (DQF) COSY and Multiplicity-Edited HSQC (edHSQC) . By understanding the causality behind these pulse sequence modifications, scientists can implement self-validating protocols that guarantee structural integrity.
Methodological Causality: Why Standard Sequences Fail
To elucidate the structure of a thiazole ethanol derivative, we must distinguish between the isolated spins of the thiazole ring (the H-2 proton and C4-methyl group) and the scalar-coupled spins of the ethanol side chain (the C5-CH₂-CH₂-OH system)[3].
Standard HSQC vs. Multiplicity-Edited HSQC (edHSQC)
The Limitation: A standard
The Advanced Alternative: The multiplicity-edited HSQC (edHSQC) sequence solves this by modifying the standard heteronuclear spin-echo. By substituting the standard block with a
-
Causality: This specific delay phase-encodes the signals. Methine (CH) and methyl (CH₃) groups appear as positive absorption signals, while methylene (CH₂) groups appear inverted (negative)[5]. This yields both chemical shift correlation and DEPT-like multiplicity data in a single experiment, effectively providing "two experiments for the price of one" and drastically reducing acquisition time[5].
Standard COSY vs. DQF-COSY
The Limitation: Standard COSY spectra are plagued by intense, unphased diagonal peaks that possess a dispersive lineshape. These broad diagonal "tails" easily obscure the critical cross-peaks of the strongly coupled aliphatic ethanol side chain.
The Advanced Alternative: DQF-COSY incorporates a multiple-quantum filter via a specific phase cycle.
-
Causality: Only spin systems that can evolve into double-quantum coherence—which strictly requires a minimum of two scalar-coupled spins (like the CH₂-CH₂ system)—are allowed to pass the filter. Isolated spins, such as the thiazole H-2 singlet, the C4-methyl singlet, and uncoupled solvent molecules (H₂O), are mathematically canceled out. This results in a pristine spectrum with pure absorption lineshapes, allowing for the precise measurement of
couplings in the ethanol moiety.
Visualizing the Spin Logic and Workflow
Spin system logic demonstrating DQF-COSY filtering and edHSQC phase editing.
Self-validating 2D NMR workflow for thiazole ethanol derivative elucidation.
Quantitative Performance Comparison
The following table synthesizes the performance metrics of elucidating a 500 nanomolar sample of 4-methyl-5-thiazoleethanol using standard versus advanced techniques.
| Metric | Standard Workflow (RT Probe) | Advanced Workflow (CryoProbe) | Advantage / Causality |
| Pulse Sequences | Standard COSY & HSQC | DQF-COSY & edHSQC | Advanced sequences utilize quantum filtering and phase-encoding. |
| Multiplicity Data | None (Requires separate DEPT) | Integrated into edHSQC | edHSQC differentiates CH₂ (negative) from CH/CH₃ (positive)[4]. |
| Solvent Suppression | Poor (Strong H₂O diagonal) | Excellent | DQF naturally filters uncoupled H₂O spins, revealing hidden signals. |
| Signal-to-Noise (SNR) | ~5:1 (HSQC, 4 hours) | ~45:1 (edHSQC, 1.5 hours) | CryoProbes reduce thermal noise; edHSQC concentrates signal efficiently[6]. |
| Total Spectrometer Time | > 12 Hours (with DEPT) | < 3 Hours | Multiplicity separation eliminates the need for direct |
| Resolution Limit | Dispersive overlap in COSY | Pure absorption lineshapes | DQF-COSY allows precise |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignments, implement this step-by-step methodology. Every step contains a self-validating checkpoint.
Step 1: Sample Preparation and Probe Optimization
-
Dissolve the thiazole ethanol derivative in 100%
or (depending on polarity). -
Insert the sample into a spectrometer equipped with a z-gradient CryoProbe.
-
Self-Validation: Tune and match the probe, then perform 3D gradient shimming. Acquire a standard 1D
spectrum. The linewidth of the internal reference (e.g., TMS or DSS) must be Hz. If it is broader, re-shim; poor homogeneity will destroy the efficiency of the multiple-quantum filters.
Step 2: The 360° Null Pulse Calibration (Critical)
-
Advanced sequences rely on exact flip angles. Set up a 1D
experiment. -
Array the pulse width (
) from 5 µs to 40 µs. -
Self-Validation: Identify the exact pulse duration that yields a 360° flip angle (the signal must cross through zero/null and return to baseline). Divide this value by 4 to determine the exact 90° pulse. If the 360° pulse does not perfectly null, probe tuning or B1 field homogeneity is compromised.
Step 3: DQF-COSY Acquisition
-
Load the gradient-enhanced DQF-COSY pulse program (e.g., cosydqfphpr).
-
Set the spectral width to cover the exact aliphatic and aromatic regions identified in Step 1.
-
Acquire with 256
increments to ensure high resolution along the indirect dimension. -
Self-Validation: Upon processing, verify that the intense thiazole H-2 singlet (typically around 8.5-9.0 ppm) is completely absent from the diagonal. If it remains, the phase cycle or pulse calibration has failed.
Step 4: Multiplicity-Edited HSQC Acquisition
-
Load the phase-sensitive, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2).
-
Set the
coupling constant parameter to 145 Hz (optimal average for aliphatic and aromatic thiazole carbons). -
Self-Validation: Process the 2D data. Verify the phase of the known C4-methyl group (should be positive/red). The adjacent C5-CH₂ signals of the ethanol side chain must appear with the exact opposite phase (negative/blue)[5]. This internal phase reference guarantees that all unknown signals are correctly assigned their multiplicity.
References
- Magritek. "Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment." Magritek Blog, 2015.
- Northwestern University IMSERC. "ge-2D multiplicity-edited HSQC Experiment.
- National Institutes of Health (PMC). "Structure Elucidation at the Nanomole-Scale. 1. Trisoxazole Macrolides and Thiazole-containing Cyclic Peptides from the Nudibranch Hexabranchus sanguineus.
- National Institutes of Health (PMC). "NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra." J Magn Reson., 2011.
- Ambeed. "4-Methyl-5-thiazoleethanol | Thiazoles.
Sources
- 1. Structure Elucidation at the Nanomole-Scale. 1. Trisoxazole Macrolides and Thiazole-containing Cyclic Peptides from the Nudibranch Hexabranchus sanguineus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. 4-Methyl-5-thiazoleethanol | Thiazoles | Ambeed.com [ambeed.com]
- 4. ge-2D multiplicity-edited HSQC Experiment [imserc.northwestern.edu]
- 5. Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment - Magritek [magritek.com]
- 6. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Bromothiazole Derivatives: Structural Insights for Drug Development
For Immediate Release
Cambridge, MA – In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is paramount to rational drug design. For researchers, scientists, and professionals in drug development, single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of pharmaceutical compounds. This guide provides a comparative analysis of the X-ray crystallographic data of two bromothiazole derivatives, offering insights into the structural nuances that can influence their biological activity and guide the development of novel therapeutics.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromine atom onto this scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability, and can introduce the potential for specific intermolecular interactions such as halogen bonding. The addition of other functional groups, such as alcohols or carbonyls, further diversifies the potential for non-covalent interactions that govern crystal packing and, by extension, properties like solubility and bioavailability.
This guide will delve into the crystallographic data of two representative bromothiazole compounds, providing a framework for understanding how subtle changes in molecular structure can lead to distinct solid-state architectures.
Comparative Crystallographic Data of Bromothiazole Derivatives
To illustrate the impact of functional group substitution on the crystal packing of bromothiazoles, we will compare the crystallographic data of 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole [1]. While the primary focus of this guide is on bromothiazole alcohols, the crystallographic data for these specific compounds are not publicly available. However, the analysis of these two closely related structures provides valuable insights into the types of intermolecular interactions that can be expected and how they influence the supramolecular assembly.
| Parameter | 2,4-Dibromothiazole | 2,4-Diacetyl-5-bromothiazole |
| Chemical Formula | C₃HBr₂NS | C₇H₆BrNO₂S |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Fmm2 | P-1 |
| a (Å) | 6.700(10) | 4.040(2) |
| b (Å) | 16.21(3) | 8.254(5) |
| c (Å) | 5.516(8) | 13.208(8) |
| α (°) | 90 | 96.191(17) |
| β (°) | 90 | 93.865(16) |
| γ (°) | 90 | 94.067(11) |
| Volume (ų) | 597.5(19) | 433.9(4) |
| Z | 4 | 2 |
| Key Intermolecular Interactions | Disordered structure | Intramolecular and intermolecular halogen bonding |
Data sourced from Aitken et al. (2015)[1]
Deciphering the Solid State: A Step-by-Step Guide to Single-Crystal X-ray Crystallography
The determination of a crystal structure is a meticulous process that transforms a crystalline solid into a precise three-dimensional atomic model. The following protocol outlines the critical steps involved in this powerful analytical technique.
Part 1: Crystal Growth – The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step, requiring careful optimization of various parameters.
1.1. Material Purification:
-
Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Techniques such as recrystallization, chromatography, or sublimation are commonly used for purification.
1.2. Solvent Selection:
-
Choose a solvent or solvent system in which the compound has moderate solubility.
-
A solvent in which the compound is too soluble may lead to the formation of many small crystals, while a solvent in which it is poorly soluble may prevent crystallization altogether.
1.3. Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration can promote the growth of large, well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Caption: Crystal Growth Workflow
Part 2: Data Collection – Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.
2.1. Crystal Mounting:
-
A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.
2.2. X-ray Diffraction:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
A monochromatic X-ray beam is directed at the crystal.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.
-
A detector records the positions and intensities of the diffracted X-ray beams, creating a series of diffraction images.
Part 3: Structure Solution and Refinement – From Data to a 3D Model
The collected diffraction data is then used to solve and refine the crystal structure.
3.1. Data Processing:
-
The diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
3.2. Structure Solution:
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An initial atomic model is built into the electron density map.
3.3. Structure Refinement:
-
The initial model is refined against the experimental data using least-squares methods.
-
This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data.
-
The quality of the final model is assessed using metrics such as the R-factor.
Caption: X-ray Crystallography Workflow
Structural Insights and Their Implications for Drug Design
The comparison of the crystal structures of 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole reveals the profound influence of functional groups on their solid-state arrangement[1].
In 2,4-dibromothiazole , the crystal structure is characterized by disorder, with molecules randomly oriented[1]. This suggests that the intermolecular interactions are relatively weak and non-directional.
In contrast, the crystal structure of 2,4-diacetyl-5-bromothiazole is highly ordered and dominated by specific intermolecular interactions, most notably halogen bonding[1]. The bromine atom at the 5-position forms both intramolecular and intermolecular halogen bonds with the oxygen atoms of the acetyl groups[1]. These interactions act as "molecular glue," holding the molecules together in a well-defined arrangement.
The presence of a hydroxyl group in a bromothiazole alcohol would introduce the capacity for strong hydrogen bonding. This would likely lead to a highly ordered crystal structure with distinct packing motifs, such as chains or sheets of molecules linked by hydrogen bonds. The interplay between hydrogen bonding from the alcohol and potential halogen bonding from the bromine atom would create a complex and fascinating supramolecular architecture. Understanding and predicting these interactions is crucial for controlling the solid-state properties of a potential drug candidate.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool in modern drug discovery and development. By providing a detailed three-dimensional map of a molecule, it allows scientists to understand the subtle interplay of intermolecular forces that govern its solid-state properties. The comparative analysis of bromothiazole derivatives demonstrates how the introduction of different functional groups can lead to vastly different crystal packing arrangements. This knowledge is critical for the rational design of new therapeutic agents with optimized properties for clinical success.
References
-
Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(10), 461–465. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1-(5-Bromothiazol-2-yl)ethanol
Executive Summary & Core Directive
1-(5-Bromothiazol-2-yl)ethanol is a functionalized heteroaromatic intermediate often used in medicinal chemistry scaffolds. While valuable for synthesis, its structural components—specifically the bromine atom and the thiazole ring —dictate a strict disposal protocol distinct from general organic waste.
The Core Directive:
Do not dispose of this compound in general "Organic Solvent" or "Non-Halogenated" waste streams. The presence of bromine requires this substance be treated as Halogenated Organic Waste . Mixing this with non-halogenated waste complicates downstream incineration, risks regulatory fines (RCRA violations), and can damage incinerator scrubbers due to hydrobromic acid (HBr) generation.
Chemical Hazard Profile (The "Why")
To handle a chemical safely, you must understand its potential failure modes. The risks associated with this compound are derived from its functional groups.
| Feature | Hazard Class | Operational Implication |
| Bromine Substituent | Halogenated Waste | Critical: Must be incinerated at specific high temperatures with acid gas scrubbing to prevent toxic emission. |
| Thiazole Ring | Irritant / Toxic | Potential respiratory and skin sensitizer. Thiazoles can degrade into sulfur oxides (SOx) and nitrogen oxides (NOx) upon combustion. |
| Ethanol Side Chain | Flammability | Increases solubility in polar organic solvents. Lowers flash point relative to solid thiazoles. Treat as Class 3 Flammable if in solution. |
Key Physical Properties (Class Estimates):
-
State: Typically a solid or viscous oil (depending on purity).
-
Solubility: Soluble in DCM, Methanol, DMSO.
-
Reactivity: Stable under normal conditions; incompatible with strong oxidizing agents.
Operational Disposal Protocol (The "How")
This protocol uses a Self-Validating System : at each step, a physical check ensures compliance before moving to the next.
Phase 1: Waste Characterization & Segregation
Goal: Prevent cross-contamination of waste streams.
-
Identify the Matrix:
-
The "Halogen Rule" (Self-Validation):
Phase 2: Containerization
Goal: Containment integrity.
-
Select Container:
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Low-grade metals which may corrode if the substance degrades and releases HBr over time.
-
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Phase 3: Labeling & Documentation
Goal: Clear communication for EHS and emergency responders.
-
Standard Labeling:
-
Chemical Name: Write "this compound" clearly. Do not use abbreviations like "BTE."
-
Constituents: List all solvents (e.g., "Contains: Dichloromethane 90%, this compound 10%").
-
Hazard Checkboxes: Mark [x] Flammable, [x] Toxic, [x] Irritant.
-
-
RCRA Codes (USA Context):
-
While not typically P-listed or U-listed specifically by name, it usually falls under D001 (Ignitable) if in solvent, and is managed as Halogenated Organic Waste .
-
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for disposing of this specific compound.
Caption: Decision tree ensuring this compound is correctly routed to halogenated waste streams to prevent downstream compliance failures.
Emergency Procedures (Spill Response)
In the event of a bench-top spill (< 500 mL/g):
-
Evacuate & Ventilate: The thiazole ring can be an irritant.[4] Clear the immediate area.[4][5]
-
PPE: Nitrile gloves (double gloved recommended for halogenated solvents), lab coat, safety goggles.
-
Absorb: Use a universal absorbent pads or vermiculite.
-
Note: Do not use paper towels if the solvent is flammable (static risk) or if the substance is a strong oxidizer (fire risk).
-
-
Disposal of Debris: All contaminated absorbent materials must be placed in a Solid Hazardous Waste bag and labeled as "Debris contaminated with this compound."
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
-
PubChem. "Compound Summary: Thiazole Derivatives and Safety." National Library of Medicine. [Link]
-
Code of Federal Regulations. "40 CFR Part 261 - Identification and Listing of Hazardous Waste."[6] Electronic Code of Federal Regulations. [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]
Sources
Personal protective equipment for handling 1-(5-Bromothiazol-2-yl)ethanol
This guide outlines the safety, handling, and operational protocols for 1-(5-Bromothiazol-2-yl)ethanol .[1][2][3]
Note on Chemical Identity: While 1-(4-bromothiazol-2-yl)ethanol (CAS 1370356-21-0) is a common catalog item, the 5-bromo isomer is a specialized structural analog.[1][2] In the absence of a compound-specific Safety Data Sheet (SDS) for this exact isomer, this guide employs Read-Across Toxicology , deriving safety parameters from the closest structural analogues (4-bromothiazole and 2-bromothiazole derivatives).
Part 1: Executive Safety Summary
| Parameter | Critical Information |
| Signal Word | WARNING (Anticipated based on analogues) |
| GHS Classification | Skin Irrit. 2 (H315) , Eye Irrit.[1][2][4][5] 2A (H319) , STOT SE 3 (H335) .[2] |
| Primary Hazards | Mucous membrane irritation, potential cutaneous absorption, respiratory sensitization.[2] |
| Storage | 2–8°C , Inert Atmosphere (Argon/Nitrogen). Light Sensitive.[2] |
| Chemical Class | Organobromine / Heterocyclic Alcohol.[2] |
Part 2: Personal Protective Equipment (PPE) Matrix
Selection of PPE must be driven by permeation kinetics rather than generic categories.[2] Thiazole rings are lipophilic and can facilitate the transport of halogens across dermal barriers.[2]
Hand Protection (Dermal Barrier)[2]
-
Standard Protocol: Nitrile Rubber (0.11 mm minimum) .
-
High-Risk Operations (Synthesis/Spills): Double-gloving is mandatory.[1][2]
-
Rationale: Thin latex degrades rapidly upon contact with halogenated heterocycles.[2] Nitrile provides superior chemical resistance against the thiazole moiety.[2]
Respiratory Protection
-
Primary Control: All handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.[2]
-
Secondary Control (Outside Hood): If weighing solids outside a hood (not recommended), use a Half-face respirator with P100/Organic Vapor (OV) cartridges .[1][2]
-
Why: The ethanol side chain increases volatility compared to solid bromothiazole salts, creating an inhalation risk for mucosal tissues.[2]
-
Eye & Body Protection[2][4][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient for liquids that are skin/eye irritants.[2]
-
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).[2] Closed-toe chemically resistant shoes.[1][2]
Visual: PPE Decision Logic
Caption: Risk-based PPE selection logic. "Level 2" is the default requirement for synthesis or stock solution preparation.[2]
Part 3: Operational Handling Procedures
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen .[2] The hydroxyl group alpha to the thiazole ring can be susceptible to oxidation; the C-Br bond is sensitive to light.[1][2]
-
Container: Amber glass vial with a PTFE-lined cap.[1][2] Seal with Parafilm to prevent moisture ingress (hygroscopic potential).[2]
Experimental Handling (Step-by-Step)
-
Step 1: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric water, which can degrade the compound or affect stoichiometry.[2]
-
Step 2: Weighing should be performed in a hood.[2] If using an analytical balance outside the hood, tare the vessel, add the solid/liquid inside the hood, seal it, and then weigh.[2]
-
Step 3: Solubilization. This compound is likely soluble in DMSO, Methanol, and Ethanol .[2] Avoid dissolving in water directly for stock solutions due to potential hydrolysis over time.[2]
Emergency Spill Response
-
Small Spill (< 10 mL/g):
-
Large Spill (> 10 mL/g):
Part 4: Waste Disposal Protocol
Do NOT dispose of down the drain. The presence of the bromine atom and the thiazole heterocycle classifies this as Halogenated Organic Waste .[2]
| Waste Stream | Classification | Action |
| Primary Waste | Halogenated Organic | Collect in High-Density Polyethylene (HDPE) or Glass carboy.[1][2] Label "Contains Bromothiazole Derivatives."[2] |
| Contaminated Solids | Hazardous Solid Waste | Gloves, weigh boats, and paper towels go into a dedicated hazardous solids bag/pail.[2] |
| Aqueous Washings | Aqueous Organic (Trace) | If glassware is rinsed with solvent, the first rinse goes to Halogenated Waste.[2] Subsequent water rinses can go to Aqueous Waste.[2] |
References
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Bromothiazole. Retrieved from (Proxy for thiazole ring hazards).[2]
-
BLD Pharm. (2024).[2] Safety Data Sheet: 1-(4-Bromothiazol-2-yl)ethanol. Retrieved from (Closest structural isomer).[2]
-
PubChem. (n.d.).[2] Compound Summary: Thiazole Derivatives. National Center for Biotechnology Information.[2]
-
Thermo Fisher Scientific. (2007).[2] Safety Data Sheet: Ethanol, 2-bromo-.[1][2] Retrieved from (Proxy for bromo-ethanol side chain hazards).[1][2]
Sources
- 1. 204513-31-5|(4-Bromothiazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 7. fishersci.com [fishersci.com]
- 8. gpreinc.com [gpreinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
